4-Chlorophthalazin-1-amine
Description
Properties
IUPAC Name |
4-chlorophthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYLJLPFNAQRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423363 | |
| Record name | 4-Chlorophthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13580-86-4 | |
| Record name | 4-Chlorophthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Chlorophthalazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Chlorophthalazin-1-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and spectral characteristics, reactivity, and a plausible synthetic route, designed to support further research and development efforts.
Core Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established. The compound is known as an intermediate in the synthesis of more complex molecules, such as impurities of the antihypertensive drug Dihydralazine.[1]
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-1-phthalazinamine | N/A |
| Synonyms | 1-Phthalazinamine, 4-chloro-; 4-Chloro-1-phthalazinamine | [2] |
| CAS Number | 13580-86-4 | [2] |
| Molecular Formula | C₈H₆ClN₃ | [2] |
| Molecular Weight | 179.61 g/mol | [2] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | N/A |
| Storage | 2-8°C, sealed in a dry environment. | [3] |
Table 2: Predicted and Experimentally-Derived Physical Properties
| Property | Value | Notes |
| Melting Point | Not Reported | For comparison, the precursor 1-Chlorophthalazine has a melting point of 109-112°C. |
| Boiling Point | Not Reported | High boiling point expected due to the heterocyclic structure and potential for hydrogen bonding. |
| Solubility | Not Reported | Expected to have low solubility in water. Likely soluble in polar organic solvents like DMSO and methanol. For context, the related compound 4-chloroaniline has low water solubility (<1 mg/mL).[4] |
Synthesis and Experimental Protocols
Proposed Synthesis: Amination of 1,4-Dichlorophthalazine
The synthesis would likely start from 1,4-Dichlorophthalazine. The greater reactivity of the chlorine atom at the 1-position towards nucleophilic attack would allow for selective monosubstitution under controlled conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-Dichlorophthalazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Nucleophilic Addition: Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide (excess, e.g., 5-10 eq), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield pure this compound.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its primary functional groups: the aromatic chlorine atom and the primary amine group.
-
Amine Group Reactivity: The primary amine at the C1 position can act as a nucleophile. It can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.
-
Chloro Group Reactivity: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although it is less reactive than the chlorine at the C1 position in the precursor, 1,4-Dichlorophthalazine. This position can be targeted by strong nucleophiles under forcing conditions to generate 1,4-disubstituted phthalazine derivatives.
The interplay of these two functional groups makes this compound a versatile building block for creating a library of substituted phthalazine compounds.
Caption: Logical diagram of the reactivity of this compound.
Predicted Spectral Data
While experimental spectra for this compound are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Multiple signals expected in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the four protons on the benzene ring portion of the phthalazine core. The exact shifts and coupling patterns will depend on the electronic effects of the chloro and amino groups. - Amine Protons: A broad singlet corresponding to the two -NH₂ protons, likely in the range of 5.0-7.0 ppm. The chemical shift can be highly variable depending on solvent and concentration. This peak would be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms. Carbons bonded to nitrogen (C1 and C8a) and chlorine (C4) would be significantly shifted. The C1 and C4 carbons would likely appear downfield. |
| IR Spectroscopy | - N-H Stretching: Two distinct sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric N-H stretching). - N-H Bending: A bending vibration (scissoring) is expected around 1600-1650 cm⁻¹. - C=N and C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring systems. - C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, corresponding to the C-Cl bond. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 179. A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 181 with approximately one-third the intensity of the M⁺ peak) should be clearly visible. - Fragmentation: Common fragmentation pathways would likely involve the loss of HCN, Cl radical, or N₂ from the heterocyclic ring. |
This guide serves as a foundational resource for researchers working with this compound. The provided information, combining established data with scientifically grounded predictions, should facilitate its synthesis, characterization, and further derivatization in various research and development applications.
References
An In-depth Technical Guide to 4-Chlorophthalazin-1-amine (CAS: 13580-86-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophthalazin-1-amine is a heterocyclic amine of significant interest in medicinal chemistry. Its rigid phthalazine core, substituted with a reactive chlorine atom and an amino group, renders it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of kinase inhibitors for therapeutic use. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 13580-86-4 | N/A |
| Molecular Formula | C₈H₆ClN₃ | N/A |
| Molecular Weight | 179.61 g/mol | N/A |
| Appearance | Light yellow solid (typical) | N/A |
| Melting Point | 160-163°C (for the related 1,4-dichlorophthalazine) | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in Chloroform, Methanol (for the related 1,4-dichlorophthalazine) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of one chlorine atom in 1,4-dichlorophthalazine. A generalized experimental protocol is provided below, adapted from procedures for the synthesis of similar aminophthalazine derivatives.[2][3]
Experimental Protocol: Synthesis from 1,4-Dichlorophthalazine
Materials:
-
1,4-Dichlorophthalazine
-
Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
-
Solvent (e.g., ethanol, dioxane)
-
Base (optional, e.g., sodium hydroxide)
Procedure:
-
In a round-bottom flask, dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as ethanol.
-
Add an excess of the ammonia source (e.g., a concentrated aqueous solution of ammonia). The use of excess amine is crucial to drive the monosubstitution and minimize the formation of the diamino-substituted product.
-
The reaction mixture is then heated to reflux for a specified period (typically 0.5-3 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[2][4]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Expected Yield: Yields for analogous reactions to form aminophthalazines are reported to be in the range of good to moderate (e.g., 80% for a similar reaction).[2]
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence and chemical environment of the aromatic and amine protons.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C-Cl stretches.
Note: Specific, experimentally determined spectroscopic data for this compound is not widely available in the cited literature. The data would need to be generated upon synthesis.
Reactivity and Role as a Synthetic Intermediate
The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the amino group and the susceptibility of the chloro-substituent to nucleophilic aromatic substitution. This dual reactivity makes it a valuable intermediate for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors.
The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, including amines, phenols, and thiols. This allows for the introduction of diverse side chains and pharmacophores. The amino group at the 1-position can also undergo further reactions, such as acylation or alkylation, providing another point for molecular diversification.
A common synthetic strategy involves the sequential substitution of the chlorine atoms in 1,4-dichlorophthalazine, where one chlorine is first replaced by an amino group to form this compound, which then serves as a scaffold for further modification.
Applications in Drug Development: A Precursor to Kinase Inhibitors
The phthalazine scaffold is a recognized pharmacophore in the design of kinase inhibitors. Several phthalazine-based compounds have been investigated for their potential to treat cancer and other diseases by targeting key signaling pathways. This compound serves as a crucial starting material for the synthesis of many of these potent inhibitors.
Targeting Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR signaling is a well-established anti-cancer strategy. Phthalazine derivatives have shown significant promise as VEGFR inhibitors.
A notable example is Vatalanib (PTK787/ZK 222584) , an orally active antiangiogenic agent that inhibits all known VEGFRs.[5] The synthesis of Vatalanib and related analogs often involves a chloro-phthalazine intermediate, highlighting the importance of compounds like this compound in this area of research.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Olaparib, a phthalazinone-containing compound, is a clinically approved PARP inhibitor.[6][7][8] The synthesis of novel PARP inhibitors often utilizes the phthalazinone scaffold, for which this compound can be a precursor.
Safety and Handling
Detailed safety information for this compound is not extensively published. However, based on its structure and related compounds, it should be handled with care in a laboratory setting. Standard safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information on the related starting material, 1,4-dichlorophthalazine, refer to its Safety Data Sheet (SDS).[1]
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic placement of reactive functional groups on the rigid phthalazine core makes it an ideal starting point for the synthesis of a wide array of bioactive molecules. Its established role in the synthesis of potent kinase inhibitors, particularly those targeting VEGFR and PARP, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, and it is hoped that it will facilitate further research and innovation in the use of this important chemical entity.
References
- 1. usbio.net [usbio.net]
- 2. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of 4-Chlorophthalazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Chlorophthalazin-1-amine. The document outlines a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for the key analytical techniques employed in its characterization.
Introduction
This compound (CAS No: 13580-86-4) is a heterocyclic aromatic compound with the molecular formula C₈H₆ClN₃ and a molecular weight of 179.61 g/mol . Phthalazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural confirmation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of the synthesized compound. This guide details the process of its structure elucidation through a combination of synthesis and spectroscopic analysis.
Synthesis of this compound
A likely synthetic pathway to this compound involves the nucleophilic aromatic substitution of a chlorine atom from the readily available starting material, 1,4-dichlorophthalazine, with an amino group.[1]
Proposed Synthetic Pathway
The reaction of 1,4-dichlorophthalazine with ammonia is a direct method for the synthesis of this compound.[2] The reaction proceeds via a nucleophilic substitution mechanism where one of the chlorine atoms on the phthalazine ring is displaced by the amino group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Dichlorophthalazine[1]
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g (5.02 mmol) of 1,4-dichlorophthalazine in 20 mL of ethanol.
-
To the stirred solution, add 10 mL of concentrated aqueous ammonia.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Spectroscopic Data and Structure Elucidation
The structure of the synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the predicted data based on known values for analogous phthalazine derivatives and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalazine ring and the protons of the primary amine group. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring.[3][4][5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic C-H (x4) | 7.5 - 8.5 | Multiplet | 7-9 |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |
3.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the aromatic ring.[8][9][10][11]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 145 - 155 |
| C-NH₂ | 150 - 160 |
| Aromatic C-H (x4) | 120 - 135 |
| Aromatic Quaternary C (x2) | 125 - 140 |
3.1.3. Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[12][13][14][15][16]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=N Stretch (ring) | 1600 - 1650 | Medium |
| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium |
| N-H Bend | 1550 - 1650 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
3.2.1. Experimental Protocol: IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[17][18][19][20][21]
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 179/181 | High | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [M-Cl]⁺ | 144 | Variable | Loss of a chlorine radical. |
| [M-HCN]⁺ | 152/154 | Variable | Loss of hydrogen cyanide from the phthalazine ring. |
| [C₇H₅N₂]⁺ | 117 | Variable | Further fragmentation. |
3.3.1. Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.
Structure Elucidation Workflow
The overall process of structure elucidation for this compound follows a logical workflow, from synthesis to final characterization.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound can be confidently elucidated through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, the predicted spectroscopic data based on analogous compounds provides a robust framework for its characterization. The methodologies and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel phthalazine derivatives.
References
- 1. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Colourful reactions using ammonia solution | Demonstration | RSC Education [edu.rsc.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. compoundchem.com [compoundchem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. whitman.edu [whitman.edu]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Synthesis of 4-Chlorophthalazin-1-amine from Phthalazinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chlorophthalazin-1-amine, a valuable building block in medicinal chemistry, starting from phthalazin-1(2H)-one. The synthesis involves a two-step process: the chlorination of the phthalazinone precursor to form a dichlorinated intermediate, followed by a selective amination to yield the target compound. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from phthalazin-1(2H)-one proceeds through a well-established two-step reaction sequence. The initial step involves the conversion of the lactam functionality in phthalazin-1(2H)-one into a chloro group and the tautomeric hydroxyl group into another chloro group, yielding 1,4-dichlorophthalazine. The subsequent step is a nucleophilic aromatic substitution where one of the chlorine atoms is selectively displaced by an amino group.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dichlorophthalazine
This procedure details the chlorination of a phthalazinone precursor. While the direct chlorination of phthalazin-1(2H)-one is not explicitly detailed in the provided literature, a robust and analogous method involves the treatment of phthalhydrazide (phthalazine-1,4-dione) with phosphorus oxychloride, which readily yields 1,4-dichlorophthalazine. A similar protocol using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) is also widely effective for the chlorination of related heterocyclic lactams.
Materials:
-
Phthalhydrazide (Phthalazine-1,4-dione)
-
Phosphorus oxychloride (POCl3)
-
Crushed ice
-
Distilled water
Procedure:
-
In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalhydrazide (1.68 g, 10 mmol).
-
Carefully add phosphorus oxychloride (15 mL) to the flask.
-
Heat the reaction mixture to 110°C and maintain this temperature for 1 hour, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a significant amount of crushed ice.
-
Slowly and carefully, add the reaction mixture dropwise to the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Continue stirring for 10 minutes to ensure complete quenching of the excess POCl3.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral.
-
Dry the collected white solid under vacuum to yield 1,4-dichlorophthalazine.
Work-up and Purification: The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent such as ethanol or toluene can be performed.
Step 2: Synthesis of this compound
This protocol describes the selective mono-amination of 1,4-dichlorophthalazine. The key to achieving mono-substitution is to control the reaction conditions and stoichiometry of the aminating agent. This procedure is based on a general method for the selective amination of dichlorodiazines.
Materials:
-
1,4-Dichlorophthalazine
-
Ethanol
-
Aqueous ammonia (concentrated)
-
Triethylamine (optional, as a base)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,4-dichlorophthalazine (1.99 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the solution. Alternatively, bubble ammonia gas through the solution. The use of triethylamine (1.5 equivalents) as a base can also facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the specific conditions but can range from a few hours to overnight.
-
Once the reaction has reached the desired level of conversion (predominantly the mono-aminated product), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Work-up and Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Phthalazin-1(2H)-one | C₈H₆N₂O | 146.15 | 185-188 | White to off-white solid |
| 1,4-Dichlorophthalazine | C₈H₄Cl₂N₂ | 199.04 | 160-162 | White to light yellow solid[1] |
| This compound | C₈H₆ClN₃ | 179.61 | Not available | Not available |
| Compound Name | Expected ¹H NMR Chemical Shifts (δ, ppm, in CDCl₃) | Expected ¹³C NMR Chemical Shifts (δ, ppm, in CDCl₃) |
| 1,4-Dichlorophthalazine | 8.1-8.3 (m, 2H), 7.9-8.1 (m, 2H) | 155 (C-Cl), 135 (CH), 128 (CH), 125 (C) |
| This compound | 7.8-8.0 (m, 1H), 7.5-7.7 (m, 3H), 5.0-6.0 (br s, 2H, NH₂) | 158 (C-NH₂), 150 (C-Cl), 133 (CH), 130 (CH), 126 (CH), 125 (CH), 122 (C), 118 (C) |
Note: The NMR data for this compound is predicted based on the analysis of structurally similar compounds.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to 4-Chlorophthalazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological pathways of 4-Chlorophthalazin-1-amine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Molecular Data
This compound is a heterocyclic organic compound featuring a phthalazine core structure. Its chemical properties are foundational for its use as a building block in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. The key quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.61 g/mol | [1] |
| CAS Number | 13580-86-4 | [1] |
A sulfate salt of this compound also exists with the molecular formula C₈H₈ClN₃O₄S and a corresponding molecular weight of 277.68 g/mol [2].
Experimental Protocols: Synthesis of Phthalazine Derivatives
The synthesis of aminophthalazine derivatives, such as this compound, typically involves the nucleophilic substitution of a halogenated phthalazine precursor with an amine. While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a general methodology can be inferred from the synthesis of analogous compounds. The following is a representative experimental protocol for the amination of a chlorophthalazine derivative.
General Procedure for the Amination of 1-Chlorophthalazine Derivatives:
-
Reaction Setup: To a solution of a 1-chlorophthalazine derivative (1.0 equivalent) in a suitable solvent such as acetone or ethanol, add the desired amine (1.2-2.5 equivalents).
-
Catalysis (if necessary): For less reactive amines, the addition of a palladium catalyst and a suitable ligand may be required to facilitate the amination reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 3 to 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired aminophthalazine product.
This general procedure can be adapted for the synthesis of this compound by utilizing an appropriate nitrogen source for the introduction of the amine group at the 1-position.
Logical Workflow for Synthesis
The logical progression for the synthesis of a substituted aminophthalazine derivative from a precursor is illustrated in the following workflow diagram.
References
Spectroscopic Blueprint of 4-Chlorophthalazin-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Chlorophthalazin-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines the expected spectroscopic characteristics based on established chemical principles and data from closely related analogs. It also presents a plausible synthetic route and the corresponding experimental protocols that would enable its preparation and subsequent detailed characterization.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH₂ | 5.0 - 7.0 | Broad singlet | - |
| H-5 | 8.0 - 8.3 | Doublet of doublets | 7-8 (ortho), 1-2 (meta) |
| H-6 | 7.7 - 7.9 | Triplet of doublets | 7-8 (ortho), 1-2 (meta) |
| H-7 | 7.7 - 7.9 | Triplet of doublets | 7-8 (ortho), 1-2 (meta) |
| H-8 | 7.9 - 8.2 | Doublet of doublets | 7-8 (ortho), 1-2 (meta) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 155 - 160 |
| C-4 (C-Cl) | 145 - 150 |
| C-4a | 120 - 125 |
| C-5 | 128 - 132 |
| C-6 | 125 - 128 |
| C-7 | 130 - 135 |
| C-8 | 125 - 128 |
| C-8a | 135 - 140 |
Experimental Protocols
The following section details a proposed synthetic pathway for this compound, along with a general protocol for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
A viable and commonly employed method for the synthesis of aminophthalazines involves the nucleophilic substitution of a corresponding chlorophthalazine precursor. In this case, this compound can be synthesized from 1,4-dichlorophthalazine by selective amination.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1,4-Dichlorophthalazine
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dichlorophthalazine (1.0 eq) in ethanol.
-
Add aqueous ammonia (10-20 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
¹³C NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Logical Workflow for Spectroscopic Characterization
The process of characterizing a newly synthesized compound like this compound follows a logical progression to confirm its identity and purity.
Caption: Workflow for the characterization of this compound.
This guide serves as a foundational resource for the synthesis and spectroscopic analysis of this compound. The provided protocols and predicted data will aid researchers in the successful preparation and unambiguous identification of this compound, paving the way for its further investigation in various scientific domains.
An In-depth Technical Guide to the Key Starting Materials for Phthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The synthesis of these valuable molecules relies on a variety of key starting materials and synthetic strategies. This technical guide provides a comprehensive overview of the principal precursors for phthalazine derivatives, complete with comparative data, detailed experimental protocols, and visualizations of synthetic and signaling pathways.
Core Starting Materials and Synthetic Strategies
The construction of the phthalazine ring system can be achieved through several convergent synthetic routes, each originating from a distinct class of starting materials. The choice of a particular precursor is often dictated by the desired substitution pattern on the final phthalazine derivative.
Phthalic Anhydride and its Derivatives
Phthalic anhydride is arguably the most common and versatile starting material for the synthesis of phthalazinone derivatives. The fundamental reaction involves a condensation with hydrazine or its substituted counterparts.[1]
A general reaction involves the treatment of phthalic anhydride with hydrazine hydrate, often in the presence of a solvent such as ethanol or acetic acid, to yield phthalazin-1,4-dione.[2] This intermediate can be further functionalized. For instance, chlorination with phosphorus oxychloride (POCl₃) affords the highly versatile 1,4-dichlorophthalazine, a key intermediate for introducing various substituents at the 1 and 4 positions through nucleophilic substitution or cross-coupling reactions.[2][3]
Table 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride
| Hydrazine Source | Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine monohydrate | Ethanol | Reflux, 4h | Not specified | [2] |
| Hydrazine hydrate | Acetic Acid | Reflux | Not specified | |
| Hydrazine hydrate | n-Butanol | Reflux | Not specified | [1] |
Experimental Protocol: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride [2]
-
To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (approximately 40 equivalents).
-
Stir the reaction mixture at room temperature or under reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to precipitate the product.
-
Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).
-
The resulting crude phthalazin-1,4-dione can be used in the subsequent step without further purification.
Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine from Phthalazin-1,4-dione [3]
-
A solution of 5-methylphthalazinedione (1 equivalent) in phosphorus oxychloride (excess, serves as reagent and solvent) is refluxed for 18 hours.
-
After cooling, the excess phosphorus oxychloride is removed by evaporation.
-
The resulting material is dissolved in dichloromethane (DCM) and poured into cold water.
-
The organic layer is separated, dried over MgSO₄, filtered, and concentrated in vacuo to yield 1,4-dichloro-5-methylphthalazine.
Caption: Synthetic pathway from phthalic anhydride to substituted phthalazines.
o-Acylbenzoic Acids
o-Acylbenzoic acids are another important class of precursors for the synthesis of 4-substituted phthalazin-1-ones.[4][5] The reaction involves the cyclization of the o-acylbenzoic acid with a hydrazine derivative.[4] This method is particularly useful for introducing a substituent at the 4-position of the phthalazinone ring.
Table 2: Synthesis of 4-Substituted Phthalazin-1-ones from o-Acylbenzoic Acids
| o-Acylbenzoic Acid | Hydrazine Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-(4-Aminobenzoyl)benzoic acid | Hydrazine hydrate | Absolute Ethanol | Reflux, 6h | 50 | [6] |
| o-Acylbenzoic acids | Phenylhydrazine | Butanol or Ethanol | Boiling | Not specified | [4] |
| o-Benzoylbenzoic acid | Hydrazine hydrate | Ethanolic H₂SO₄ | Boiling | Not specified | [5] |
Experimental Protocol: Synthesis of 4-(4-Aminophenyl)phthalazin-1(2H)-one from 2-(4-Aminobenzoyl)benzoic Acid [6]
-
To a solution of 2-(4-aminobenzoyl)benzoic acid (10 mmol) in absolute ethanol (15 mL), add hydrazine hydrate (240 mmol).
-
Reflux the reaction mixture for 6 hours.
-
After cooling, the precipitate is filtered off.
-
The crude product is crystallized from a dimethylformamide/water mixture to give the pure product.
Caption: General synthesis of 4-substituted phthalazin-1-ones.
Phthalonitrile
Phthalonitrile serves as a precursor for 1,4-dihydrazinophthalazine, which can then be oxidized to phthalazine. This route offers an alternative to the more common phthalic anhydride-based methods.[4]
Table 3: Synthesis of 1,4-Dihydrazinophthalazine from Phthalonitrile
| Reagent | Solvent | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aqueous Hydrazine | Water (in the presence of urea) | 343-383 K | Not specified |[4] |
Experimental Protocol: Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile hydrochloride [7]
-
An ice-cold solution of sodium nitrite (21.6 mmol) in water (7.6 ml) is added dropwise to an ice-cold solution of 4-(4-aminophenoxy)phthalonitrile (10.8 mmol) in concentrated HCl (22 ml) over 15 minutes.
-
The reaction mixture is stirred at 0-5 °C for 1 hour.
-
Urea (10.8 mmol) is added portion-wise over 10 minutes.
-
A solution of tin(II) chloride dihydrate (43.2 mmol) in concentrated HCl (8 ml) is added dropwise while maintaining the temperature below 0-5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour to yield the product.
Caption: Synthetic route to phthalazine from phthalonitrile.
Signaling Pathways of Phthalazine Derivatives
The biological activity of phthalazine derivatives is often attributed to their ability to interact with and modulate various cellular signaling pathways. Their planar, aromatic structure allows them to bind to the active sites of enzymes and receptors, leading to the inhibition or activation of downstream signaling cascades.
One of the key mechanisms of action for several phthalazine derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit angiogenesis, a critical process in tumor growth and metastasis.
Another important target for phthalazine derivatives is the Transforming Growth Factor-β (TGF-β) signaling pathway.[9] Inhibition of this pathway can have profound effects on cell proliferation, differentiation, and apoptosis, making it a promising target for cancer therapy. Some phthalazine compounds have been shown to inhibit TGF-β-Smad signaling through a non-receptor-kinase mechanism.[9]
Furthermore, phthalazine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by interacting with pathways such as the cAMP signaling pathway and neuroactive ligand-receptor interactions.[10]
Caption: Key signaling pathways modulated by phthalazine derivatives.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. scispace.com [scispace.com]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lactam-Lactim Tautomerism in Phthalazinone Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Phthalazin-1(2H)-one and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1][2][3][4] The chemical behavior and biological activity of these molecules are profoundly influenced by a fascinating chemical phenomenon: lactam-lactim tautomerism. This dynamic equilibrium involves the migration of a proton between nitrogen and oxygen atoms, resulting in two distinct, interconvertible isomers—the lactam and lactim forms.[5][6] Understanding, characterizing, and controlling this tautomerism is paramount for designing novel therapeutics and predicting their behavior in physiological environments. This technical guide provides an in-depth exploration of the lactam-lactim tautomerism in phthalazinone precursors, detailing the experimental and computational methodologies used for its study and presenting key quantitative data to inform research and development efforts.
The Core Concept: Lactam-Lactim Tautomerism
Tautomerism describes the rapid interconversion of structural isomers, a process that is fundamental to the reactivity and function of many organic molecules, including amino acids and nucleic acids.[5] Lactam-lactim tautomerism is a specific form of this phenomenon, characteristic of cyclic amides (lactams). It involves the reversible migration of a hydrogen atom from the nitrogen atom of the amide group to the carbonyl oxygen.[6]
-
Lactam Form: The keto or amide form, characterized by a carbonyl group (C=O) and an N-H bond within the ring.
-
Lactim Form: The enol or imidol form, which contains a hydroxyl group (O-H) and an endocyclic carbon-nitrogen double bond (C=N).[5]
The phthalazinone core exhibits this tautomerism, existing in equilibrium between the 1(2H)-phthalazinone (lactam) and 1-hydroxyphthalazine (lactim) forms.[7] This equilibrium is not static; it is influenced by a variety of internal and external factors, including solvent polarity, pH, temperature, and the electronic nature of substituents on the aromatic ring.[8]
Caption: Lactam-Lactim Tautomeric Equilibrium in the Phthalazinone Core.
Synthesis of Phthalazinone Precursors
The study of tautomerism begins with the synthesis of the phthalazinone core. These precursors are commonly prepared through cyclocondensation reactions. The choice of synthetic route can influence the initial tautomeric form obtained and is crucial for accessing derivatives for further study.
Common Synthetic Pathways:
-
From Phthalic Anhydrides: Reaction of phthalic anhydrides with hydrazine hydrate is a widely used method.[9]
-
From 2-Aroylbenzoic Acids: Cyclization of 2-aroylbenzoic acids or their derivatives with hydrazine hydrate provides a direct route to 4-substituted phthalazinones.[9][10]
-
From Phthalimide Derivatives: N-aminophthalimides can undergo ring cleavage and subsequent cyclization to yield phthalazinone derivatives.[7]
The versatility of these methods allows for the introduction of various substituents, enabling systematic studies into how electronic and steric effects modulate the lactam-lactim equilibrium.[1]
Caption: General Workflow for Synthesis and Tautomeric Analysis.
Experimental Protocols for Tautomer Characterization
Distinguishing between and quantifying lactam and lactim tautomers requires a suite of advanced analytical techniques. Since the tautomers are in rapid equilibrium, methods that can probe the sample in situ are essential.[11]
Spectroscopic Methods
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for studying tautomerism in solution. Chemical shifts are highly sensitive to the local electronic environment of each nucleus.
-
¹H NMR: The most direct evidence comes from observing distinct signals for the N-H proton of the lactam and the O-H proton of the lactim. Due to rapid exchange, these signals may be broad or coalesce into a single averaged peak.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the lactam form is significantly different from the corresponding C-O carbon in the lactim form.
-
¹⁷O NMR: This technique directly probes the oxygen atom. A large chemical shift difference is expected between the carbonyl oxygen of the lactam and the hydroxyl oxygen of the lactim, providing a sensitive measure of structural variations.[12]
Experimental Protocol (General NMR):
-
Sample Preparation: Dissolve the phthalazinone precursor (0.5 M) in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to investigate solvent effects.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁷O (if available) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature Variation: Record spectra at various temperatures (e.g., 25°C to 75°C) to study the thermodynamic properties of the equilibrium.[13]
-
Data Analysis: Integrate relevant peaks to determine the relative populations of the lactam and lactim forms, if distinct signals are observed. Analyze changes in chemical shifts with temperature and solvent to infer shifts in the equilibrium.
3.1.2 Infrared (IR) Spectroscopy IR spectroscopy detects the vibrational frequencies of functional groups, providing a clear distinction between the key bonds in each tautomer.
-
Lactam: A strong absorption band corresponding to the C=O stretching vibration, typically found in the 1640-1680 cm⁻¹ region.
-
Lactim: The absence of the strong C=O band and the appearance of a C=N stretching band and a broad O-H stretching band (around 3200-3600 cm⁻¹). The O-H signal can be difficult to observe in aqueous solutions due to overlap with water signals.[11]
Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced technique is particularly useful for unambiguously identifying tautomers in a mixture, even when their signals overlap in a standard FTIR spectrum.[8][11] It works by revealing vibrational couplings, which appear as cross-peaks. Tautomers can be identified by their unique cross-peak patterns, allowing for the separation of their spectral signatures.[14][15]
Experimental Protocol (2D IR):
-
Sample Preparation: Dissolve the sample (5-10 mg/mL) in a suitable solvent (e.g., D₂O with a buffer for pH control).[11]
-
Cell Assembly: Sandwich the solution between two CaF₂ windows separated by a thin (e.g., 50 µm) Teflon spacer.[11]
-
Data Collection: Use a specialized 2D IR spectrometer with ultrafast IR pulses to collect the spectra.
-
Analysis: Analyze the 2D spectrum for diagonal peaks (corresponding to fundamental vibrations) and cross-peaks. Compare the experimental cross-peak patterns to those predicted by computational models to assign signals to the lactam and lactim forms.
Computational Modeling
Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental results. They can predict the relative stabilities, geometries, and spectroscopic properties of tautomers.
Experimental Protocol (DFT Study):
-
Structure Building: Construct 3D models of both the lactam and lactim tautomers of the phthalazinone derivative.
-
Methodology Selection: Choose a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to be effective for these systems.[16]
-
Solvent Modeling: Apply a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents on tautomer stability.[16]
-
Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in simulated solvents. This provides relative free energies (ΔG), which indicate the most stable tautomer, as well as predicted IR and NMR spectra.
-
Transition State Search: To understand the kinetics of interconversion, locate the transition state for the proton transfer reaction. This allows for the calculation of the activation energy barrier. Water-assisted tautomerization pathways can also be modeled, which often show a reduced energy barrier.[16]
Quantitative Analysis of Phthalazinone Tautomerism
Computational studies provide valuable quantitative insights into the energetics of the lactam-lactim equilibrium. The following table summarizes representative data from a DFT study on the parent phthalazinone ring.[16]
Table 1: Calculated Relative Energies of Phthalazinone Tautomers
| Tautomer | Phase/Solvent | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Lactam | Gas Phase | 0.00 (most stable) | 4.55 |
| Lactim | Gas Phase | +5.88 | 2.11 |
| Lactam | Water (PCM) | 0.00 (most stable) | 6.34 |
| Lactim | Water (PCM) | +4.93 | 3.12 |
Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[16]
The data clearly indicates that the lactam form is thermodynamically more stable than the lactim form in both the gas phase and in a polar solvent like water. The higher dipole moment of the lactam tautomer suggests it will be preferentially stabilized by polar solvents.
Table 2: Key Spectroscopic Markers for Tautomer Identification
| Tautomer | Method | Key Marker | Typical Range/Value |
|---|---|---|---|
| Lactam | FTIR | C=O Stretch | 1640 - 1680 cm⁻¹ |
| Lactim | FTIR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |
| Lactam | ¹H NMR | N-H Proton | 11 - 13 ppm (in DMSO-d₆) |
| Lactim | ¹H NMR | O-H Proton | 9 - 11 ppm (variable) |
| Lactam | ¹³C NMR | C=O Carbon | ~160 ppm |
| Lactim | ¹³C NMR | C-OH Carbon | ~155 ppm |
Caption: Factors Influencing the Lactam-Lactim Equilibrium.
Conclusion
The lactam-lactim tautomerism of phthalazinone precursors is a fundamental aspect of their chemistry that has significant implications for drug development. The equilibrium between these two forms dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. A multi-faceted approach, combining synthesis, advanced spectroscopic techniques like 2D IR and multi-nuclear NMR, and high-level computational modeling, is essential for a comprehensive understanding of this phenomenon. The methodologies and data presented in this guide provide a robust framework for researchers to investigate, quantify, and ultimately harness the tautomeric behavior of phthalazinone derivatives in the pursuit of novel and effective therapeutics.
References
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 6. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy | Semantic Scholar [semanticscholar.org]
- 16. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Friedel-Crafts Reaction for Phthalazine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds are integral to the structure of numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including but not limited to, anticonvulsant, antihypertensive, antimicrobial, and antitumor properties. The synthesis of the phthalazine core often proceeds through the formation of key precursors, primarily 2-aroylbenzoic acids, which are subsequently cyclized. The Friedel-Crafts reaction, a cornerstone of organic synthesis, provides a powerful and versatile method for the preparation of these essential phthalazine precursors.
This technical guide offers a comprehensive overview of the application of the Friedel-Crafts reaction in the synthesis of phthalazine precursors. It provides detailed experimental protocols for the key synthetic steps, presents quantitative data in a clear and comparative format, and includes visualizations of the reaction workflows to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Synthetic Pathway: From Phthalic Anhydride to Phthalazinones
The most prevalent synthetic route to phthalazinone derivatives that utilizes the Friedel-Crafts reaction involves a two-step process:
-
Friedel-Crafts Acylation: An aromatic hydrocarbon is acylated with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield a 2-aroylbenzoic acid.
-
Cyclization with Hydrazine: The resulting 2-aroylbenzoic acid is then condensed with hydrazine hydrate or a substituted hydrazine to form the phthalazinone ring system.[1]
This versatile methodology allows for the introduction of a wide variety of substituents on the phthalazinone scaffold by selecting the appropriate aromatic hydrocarbon in the initial Friedel-Crafts step.
Workflow of Phthalazinone Synthesis
Caption: General workflow for the two-step synthesis of phthalazinone derivatives.
Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of 2-Aroylbenzoic Acids
The Friedel-Crafts acylation of an aromatic compound with phthalic anhydride is a well-established method for the synthesis of 2-aroylbenzoic acids. The following protocols provide detailed procedures for the synthesis of 2-benzoylbenzoic acid and 2-(4-methylbenzoyl)benzoic acid.
Protocol 1: Synthesis of 2-Benzoylbenzoic Acid
-
Reactants and Reagents:
-
Phthalic Anhydride
-
Thiophene-free Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Activated Charcoal
-
Ice
-
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a hydrogen chloride trap, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.
-
Cool the flask in an ice bath until the benzene begins to solidify.
-
Carefully add 30 g of anhydrous aluminum chloride in portions with shaking.
-
Once the addition is complete, gently warm the flask to initiate the reaction. If the reaction becomes too vigorous, cool the flask in the ice bath.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes with constant stirring.
-
Cool the flask in an ice bath and cautiously add crushed ice to decompose the aluminum chloride complex, followed by the slow addition of 20 mL of concentrated hydrochloric acid.
-
Remove the excess benzene via steam distillation.
-
Decant the aqueous layer and dissolve the crude product in a 10% sodium carbonate solution by heating.
-
Treat the solution with activated charcoal, filter, and then cool the filtrate.
-
Precipitate the 2-benzoylbenzoic acid by carefully neutralizing the filtrate with concentrated hydrochloric acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Protocol 2: Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid
-
Reactants and Reagents:
-
Phthalic Anhydride
-
m-Xylene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ice
-
-
Procedure:
-
A mixture of phthalic anhydride and m-xylene is treated with anhydrous aluminum chloride.
-
The reaction mixture is stirred, and the temperature is controlled, often starting at a lower temperature (e.g., 0°C) and then refluxed for a period of time (e.g., 30 minutes).
-
The reaction is quenched by pouring the mixture into a beaker containing ice and water.
-
Concentrated HCl is added to dissolve any precipitate.
-
The product is then isolated, which may involve extraction and subsequent purification steps.[2]
-
Step 2: Cyclization - Synthesis of Phthalazinones
The 2-aroylbenzoic acids synthesized in the previous step are converted to phthalazinones through condensation with hydrazine hydrate.
Protocol 3: Synthesis of 4-(4-Methylphenyl)-2H-phthalazin-1-one
-
Reactants and Reagents:
-
2-(4-Methylbenzoyl)benzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate (98%)
-
-
Procedure:
-
Esterification (optional but can improve yield): A solution of 2-(4-methylbenzoyl)benzoic acid (0.1 mol) in ethanol (25 ml) is treated with a few drops of concentrated sulfuric acid and refluxed to form the corresponding ethyl ester.[3]
-
Cyclization: The 2-(4-methylbenzoyl)benzoic acid (or its ester) is refluxed with hydrazine hydrate (5 ml, 98%) in absolute ethanol (50 ml) for 2 hours.[3]
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4-(4-methylphenyl)-2H-phthalazin-1-one.
-
Protocol 4: General Procedure for the Synthesis of 4-Substituted Phthalazin-1-ones
-
Reactants and Reagents:
-
2-Acylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the 2-acylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[4]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[4]
-
Heat the reaction mixture to reflux for 4-6 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 2-aroylbenzoic acids and their subsequent conversion to phthalazinones.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds with Phthalic Anhydride
| Aromatic Hydrocarbon | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield of 2-Aroylbenzoic Acid (%) | Reference |
| Benzene | AlCl₃ | Benzene (excess) | 0.5 - 1 | Reflux | 74-88 | [1] |
| m-Xylene | AlCl₃ | m-Xylene (excess) | 0.5 | Reflux | High | [2] |
Table 2: Cyclization of 2-Aroylbenzoic Acids with Hydrazine Hydrate
| 2-Aroylbenzoic Acid | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield of Phthalazinone (%) | Reference |
| 2-Benzoylbenzoic Acid | Hydrazine Hydrate | Ethanol | 4-6 | Reflux | Good | [4] |
| 2-(4-Methylbenzoyl)benzoic acid | Hydrazine Hydrate | Ethanol | 2 | Reflux | High | [3] |
| 2-Acetylbenzoic Acid | Hydrazine Hydrate | Ethanol | 4-6 | Reflux | Very Good | [4] |
Intramolecular Friedel-Crafts Reactions for Polycyclic Phthalazine Precursors
The Friedel-Crafts reaction can also be employed in an intramolecular fashion to construct polycyclic systems containing a phthalazine core. This strategy is particularly useful for the synthesis of complex, fused heterocyclic compounds with potential applications in materials science and medicinal chemistry.
In a typical intramolecular Friedel-Crafts reaction, a molecule containing both an aromatic ring and a reactive acyl or alkyl halide moiety is treated with a Lewis acid. This promotes an internal cyclization, leading to the formation of a new ring fused to the aromatic system. This approach is highly valuable for building rigid, planar polycyclic aromatic structures.
Logical Relationship in Intramolecular Friedel-Crafts Cyclization
Caption: Logical flow of an intramolecular Friedel-Crafts reaction.
While specific, detailed protocols for the intramolecular Friedel-Crafts synthesis of complex phthalazine-containing polycycles are less commonly reported in general literature, the principles of the reaction remain the same. The success of such cyclizations is often dependent on the length and flexibility of the linking chain, with the formation of five- and six-membered rings being the most favorable.[5]
Conclusion
The Friedel-Crafts reaction is an indispensable tool for the synthesis of phthalazine precursors, offering a reliable and adaptable method for the preparation of a diverse range of 2-aroylbenzoic acids. This guide has provided a detailed overview of the key experimental protocols, quantitative data, and reaction workflows associated with this synthetic strategy. By leveraging the principles of both intermolecular and intramolecular Friedel-Crafts reactions, researchers can efficiently access a wide array of phthalazinone derivatives and more complex polycyclic systems, paving the way for the discovery and development of novel therapeutic agents and functional materials. The provided data and methodologies serve as a valuable resource for scientists working in the field of medicinal chemistry and drug development, enabling the streamlined synthesis of these important heterocyclic compounds.
References
The Cornerstone of Modern Arylamine Synthesis: A Technical Guide to Palladium-Catalyzed Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed amination reaction, widely known as the Buchwald-Hartwig amination, stands as one of the most significant advancements in modern organic synthesis. This powerful carbon-nitrogen (C–N) bond-forming methodology has revolutionized the way chemists approach the synthesis of arylamines, a structural motif prevalent in pharmaceuticals, agrochemicals, functional materials, and natural products.[1] Prior to its development, the synthesis of arylamines often relied on harsh methods with limited scope, such as the Ullmann condensation or nucleophilic aromatic substitution, which required high temperatures and suffered from poor functional group tolerance. The advent of the Buchwald-Hartwig amination provided a milder, more general, and highly efficient alternative, significantly expanding the accessible chemical space for drug discovery and development.[1]
This in-depth technical guide provides a comprehensive overview of palladium-catalyzed amination reactions, focusing on the core mechanistic principles, the evolution of catalyst systems, practical experimental considerations, and key applications in the synthesis of complex molecules.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) or pseudohalide (e.g., triflate, nonaflate) to a coordinatively unsaturated palladium(0) complex, typically bearing phosphine ligands. This step forms a palladium(II) intermediate. The reactivity of the aryl electrophile generally follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II)-amido complex. The choice of base is critical and depends on the pKa of the amine and the nature of the substrates. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II)-amido complex, which forms the desired C–N bond of the arylamine product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
A competing side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine. The design of bulky and electron-rich ligands is crucial to sterically disfavor this pathway and promote the desired reductive elimination.
Evolution of Catalyst Systems: Generations of Innovation
The advancement of palladium-catalyzed amination has been largely driven by the development of sophisticated phosphine ligands that enhance catalyst activity, stability, and substrate scope.
First-Generation Catalysts: The initial catalyst systems utilized monodentate, sterically hindered phosphine ligands such as tri-o-tolylphosphine (P(o-Tol)₃). These catalysts were effective for the coupling of secondary amines with aryl bromides. However, their application with primary amines was limited due to competitive hydrodehalogenation.
Second-Generation Catalysts: The introduction of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) marked a significant breakthrough. These ligands expanded the substrate scope to include primary amines and aryl iodides and triflates, often providing higher yields and reaction rates.
Third and Fourth-Generation Catalysts and Precatalysts: A major leap in catalyst performance came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) and ferrocene-based ligands by the Hartwig group (e.g., Josiphos). These ligands promote the formation of highly active monoligated palladium species, enabling the coupling of challenging substrates like aryl chlorides and allowing for reactions to be conducted at lower temperatures and catalyst loadings. To improve handling and reproducibility, stable and well-defined palladium precatalysts (e.g., XPhos Pd G3) have been developed, which readily generate the active Pd(0) species under the reaction conditions.
Data Presentation: A Comparative Overview of Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent is critical for the success of a Buchwald-Hartwig amination reaction. The following tables summarize representative quantitative data for the amination of various aryl halides and pseudohalides with different classes of amines, showcasing the performance of various catalytic systems.
Table 1: Amination of Aryl Chlorides
| Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [3] |
| 2-Chloropyridine | Morpholine | - | LHX 2a | tBuOK | DME | - | - | High | [4] |
| 2-Chloropyrimidine | Pyrrolidine | - | LHX 2a | tBuOK | DME | - | - | High | [4] |
| Aryl Chlorides | Primary/Secondary Amines | - | Benzimidazolyl phosphine | - | - | - | - | Good to Excellent | [5] |
Table 2: Amination of Aryl Bromides
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | [6] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi | Toluene | - | - | >95 (conversion) | [7] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | - | - | >95 (conversion) | [7] |
| Aryl Bromides | Aliphatic Primary Amines | - | rac-BINOL (with CuI) | - | - | - | - | Good to High | [8] |
Table 3: Amination of Aryl Triflates and Nonaflates
| Aryl Pseudohalide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylphenyl triflate | 4-t-Bu-aniline | Pd(dba)₂ | DPPF | NaOtBu | Toluene | - | - | High | [9] |
| Electron-neutral aryl triflates | Primary alkylamines | Pd(dba)₂ | BINAP | NaOtBu | Toluene | - | - | Good to Excellent | [9] |
| Aryl Nonaflates | Primary/Secondary Amines | - | Ligands 2-4, 6 | - | - | - | - | Good | [10] |
| Functionalized Aryl Nonaflates | Various Amines | - | Xantphos (5) | - | - | - | - | Excellent | [10] |
Experimental Protocols
The following are detailed experimental protocols for representative Buchwald-Hartwig amination reactions. These procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of an Aryl Chloride with a Secondary Amine (e.g., 4-Chlorotoluene with Morpholine) [3]
-
Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Reagent Addition: Add anhydrous and degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction Conditions: Heat the resulting mixture at reflux for 6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with water (10 mL). Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product.
Protocol 2: General Procedure for the Amination of a Heteroaryl Bromide (e.g., 2-Bromopyridine) [11]
-
Reaction Setup: In a glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, 1-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction Conditions: Seal the vial and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed amination reaction has fundamentally changed the landscape of organic synthesis, providing a robust and versatile tool for the construction of C–N bonds. The continuous evolution of catalyst systems, driven by innovative ligand design, has broadened the substrate scope to include previously challenging coupling partners and has enabled reactions to be performed under increasingly mild conditions. For researchers, scientists, and drug development professionals, a thorough understanding of the mechanistic principles, the nuances of catalyst selection, and practical experimental protocols is essential for harnessing the full potential of this transformative reaction in the synthesis of novel and complex molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed amination of aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Amino-Phthalazinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Among these, 4-amino-phthalazinone derivatives stand out due to their diverse and potent pharmacological activities. These compounds form the core structure of various biologically active molecules and have been identified as promising candidates for drug development, exhibiting anticancer, anti-inflammatory, and PARP inhibitory properties.[1] For instance, the drug candidate Vatalanib, explored for cancer treatment, can be synthesized from 4-aminophthalazin-1(2H)-one precursors.[1] This document provides detailed synthetic protocols, application notes, and a summary of quantitative data for the preparation of these valuable compounds.
General Synthesis Strategies
The synthesis of 4-amino-phthalazinone derivatives can be achieved through several strategic routes. The most common approaches involve the initial construction of the phthalazinone core followed by the introduction of the amino group at the C4 position. Key strategies include:
-
Three-Step Synthesis via Bromination and Amination: This is a classical and widely used method that involves:
-
Step 1: Phthalazinone Formation: Cyclocondensation of a 2-formylbenzoic acid derivative with hydrazine to form the phthalazin-1(2H)-one core.[2]
-
Step 2: Regioselective Bromination: Introduction of a bromine atom at the C4 position, typically using a brominating agent like benzyltrimethylammonium tribromide (BTMA-Br3) or potassium tribromide (KBr₃).[2][3]
-
Step 3: Nucleophilic Amination: Substitution of the bromine atom with a desired amine (aliphatic, aromatic, or cyclic) through a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) or a copper-catalyzed reaction.[2][3][4]
-
-
Palladium-Catalyzed Multicomponent Reaction (MCR): A more modern and efficient approach that allows for the rapid assembly of the 4-amino-phthalazinone scaffold in a single step. This method involves the palladium-catalyzed cross-coupling of an ortho-(pseudo)halobenzoate, a hydrazine, and an isocyanide, followed by an in-situ lactamization.[1][5] This strategy is particularly advantageous for introducing substituents on the phenyl ring in a regioselective manner.[1]
Experimental Protocols
Protocol 1: Three-Step Synthesis of 4-Alkylamino- and 4-Arylaminophthalazin-1(2H)-ones
This protocol details a regioselective synthesis starting from 2-formylbenzoic acid.[2]
Step 1: Synthesis of Phthalazin-1(2H)-one (3)
-
To a solution of 2-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield phthalazin-1(2H)-one (3).
Step 2: Synthesis of 4-Bromophthalazin-1(2H)-one (4)
-
Suspend phthalazin-1(2H)-one (3) (1.0 eq) in an appropriate solvent.
-
Add benzyltrimethylammonium tribromide (BTMA-Br3) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-bromophthalazin-1(2H)-one (4).
Step 3: Copper-Catalyzed Amination to Yield 4-Aminophthalazin-1(2H)-one Derivatives (5)
-
In a reaction vessel, combine 4-bromophthalazin-1(2H)-one (4) (1.0 eq), the desired primary amine (1.5 eq), a mixed copper-copper oxide catalyst, and a suitable base (e.g., K₂CO₃) in a solvent like DMF.
-
Heat the mixture at a specified temperature (e.g., 100-120 °C) for 8-12 hours under an inert atmosphere.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-aminophthalazin-1(2H)-one derivative (5).
Protocol 2: Palladium-Catalyzed Multicomponent Synthesis of 4-Aminophthalazin-1(2H)-ones
This protocol describes a rapid, one-pot synthesis using microwave irradiation.[1]
-
To a microwave vial, add the o-(pseudo)halobenzoate (ArX, 1.0 eq), isocyanide (1.5 eq), hydrazine monohydrate (2.1 eq), Pd(OAc)₂ (2 mol %), and XantPhos (4 mol %).
-
Add DMSO as the solvent.
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target 4-aminophthalazin-1(2H)-one.
Data Presentation
Table 1: Synthesis of 4-Amino- and 4-Polyaminophthalazinone Derivatives via Palladium-Catalyzed Amination [3][4]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-Morpholinophthalazin-1(2H)-one | 85 |
| 2 | Piperidine | 4-(Piperidin-1-yl)phthalazin-1(2H)-one | 82 |
| 3 | Aniline | 4-(Phenylamino)phthalazin-1(2H)-one | 75 |
| 4 | Benzylamine | 4-(Benzylamino)phthalazin-1(2H)-one | 78 |
| 5 | Ethylenediamine | N,N'-Bis(phthalazin-1(2H)-on-4-yl)ethane-1,2-diamine | 65 |
Table 2: Cytotoxicity Data (IC₅₀) of Selected 4-Aminophthalazinone Derivatives [3]
| Compound | HT-29 (µM) | PC-3 (µM) | L-929 (µM) |
| 5d (4-(p-tolylamino)phthalazin-1(2H)-one) | 29.79 | 20.12 | 20.44 |
| 5f (4-(4-methoxyphenylamino)phthalazin-1(2H)-one) | 27.41 | 27.27 | 20.10 |
| 5g (4-(4-chlorophenylamino)phthalazin-1(2H)-one) | 31.45 | 22.40 | 21.32 |
| 5c (4-(propylamino)phthalazin-1(2H)-one) | 36.67 | 45.98 | 27.35 |
Visualizations
Caption: General workflow for the three-step synthesis of 4-amino-phthalazinone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of Substituted 4-Alkylamino and 4-Arylaminophthalazin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent synthesis of 4-aminophthalazin-1(2H)-ones by palladium-catalyzed isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chlorophthalazin-1-amine as a Reactive Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chlorophthalazin-1-amine as a versatile reactive intermediate for the synthesis of novel bioactive molecules. The inherent reactivity of the chloro-substituent at the 1-position of the phthalazine core allows for diverse chemical modifications, leading to the generation of compound libraries with a wide range of pharmacological activities.
Introduction
Phthalazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3][4] this compound serves as a key building block for the synthesis of a variety of substituted phthalazine compounds. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the construction of molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7] The amino group at the 4-position can also be further functionalized, adding another layer of structural diversity.
Chemical Reactivity and Applications
The primary application of this compound as a reactive intermediate lies in its reaction with a wide array of nucleophiles. The electron-withdrawing nature of the phthalazine ring system activates the C1-Cl bond for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of nitrogen, oxygen, and sulfur-based nucleophiles, leading to the synthesis of diverse compound libraries.
Table 1: Examples of Nucleophilic Substitution Reactions with Chloro-Phthalazine Intermediates
| Nucleophile Type | Example Nucleophile | Resulting Linkage | Potential Biological Activity of Product | Reference |
| Nitrogen Nucleophiles | Primary/Secondary Amines | C-N (Amino) | Anticancer (VEGFR-2 inhibition), Antimicrobial | [8][9] |
| Hydrazines | C-N (Hydrazinyl) | Antimicrobial, Synthesis of triazolophthalazines | [10][11] | |
| Anilines | C-N (Arylamino) | Anticancer | [9] | |
| Oxygen Nucleophiles | Alcohols/Phenols | C-O (Ether) | Anticancer | [9] |
| Amino acids | C-O (Ester-like) | Antimicrobial | [11] | |
| Sulfur Nucleophiles | Thiols | C-S (Thioether) | Not explicitly detailed in provided results | N/A |
Experimental Protocols
The following protocols are generalized methodologies based on common synthetic routes described for chloro-phthalazine derivatives.[5][10][11] Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol describes a typical procedure for the reaction of a chloro-phthalazine intermediate with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the chloro-phthalazine derivative (1.0 eq.) in a suitable solvent such as ethanol, n-butanol, or dioxane.
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq.). For less reactive amines, the addition of a base such as triethylamine or potassium carbonate may be required to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 3 to 12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of Hydrazinyl-Phthalazine Derivatives
This protocol outlines the synthesis of hydrazinyl-phthalazine derivatives, which can serve as intermediates for the construction of fused heterocyclic systems.
-
Reaction Setup: Dissolve the chloro-phthalazine derivative (1.0 eq.) in a suitable solvent like ethanol or n-butanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.0-1.5 eq.) to the solution.
-
Reaction Conditions: Reflux the mixture for 3 to 6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried. Recrystallization from an appropriate solvent can be performed for further purification.
Visualization of Experimental Workflow and Biological Significance
To facilitate a clearer understanding of the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway where the synthesized derivatives have shown activity.
Caption: General workflow for the synthesis and screening of bioactive phthalazine derivatives.
Many phthalazine derivatives synthesized from chloro-phthalazine intermediates have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[9]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.
Summary of Quantitative Data
The following table summarizes the reported yields for the synthesis of various phthalazine derivatives from chloro-phthalazine precursors.
Table 2: Synthesis Yields of Phthalazine Derivatives
| Starting Chloro-Phthalazine | Nucleophile/Reagent | Product Type | Yield (%) | Reference |
| 4-benzyl-1-chlorophthalazine | N,N′-bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine | Diamine Derivative | 70 | [10] |
| 4-benzyl-1-chlorophthalazine | Ethylenediamine | Diamine Derivative | 60 | [10] |
| 1-chloro-4-(4-phenoxyphenyl)phthalazine | Ethanolamine | Aminoalcohol Derivative | 60 | [5] |
| 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine | Acetic acid hydrazide | Triazolophthalazine | 70 | [11] |
| 4-benzyl-2-(3-oxo-3-(piperidin-1-yl) propyl) phthalazin-1(2H)-one | - | Propanamide Derivative | 70 (Method B) | [9] |
| 4-benzyl-2-(3-morpholino-3-oxopropyl) phthalazin-1(2H)-one | - | Propanamide Derivative | 62 (Method B) | [9] |
Conclusion
This compound and related chloro-phthalazine compounds are valuable and versatile intermediates in the field of medicinal chemistry. Their reactivity allows for the straightforward synthesis of a wide array of derivatives with significant potential for drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel phthalazine-based compounds for various therapeutic targets. Further investigation into the structure-activity relationships of these derivatives will continue to drive the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 7. jpsbr.org [jpsbr.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Chlorophthalazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of chlorophthalazines, a critical class of reactions for the synthesis of biologically active compounds. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering clear, step-by-step instructions for the synthesis of a variety of phthalazine derivatives.
Introduction
Chlorophthalazines are versatile heterocyclic compounds that serve as key intermediates in the synthesis of a wide range of substituted phthalazine derivatives. The electron-deficient nature of the phthalazine ring, further activated by the presence of a chloro substituent, makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups by reacting chlorophthalazines with a diverse array of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles. The resulting phthalazine derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer and antiangiogenic properties. Many of these compounds exert their effects by targeting key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1).
Data Presentation: Reaction of Chlorophthalazines with Various Nucleophiles
The following tables summarize the reaction conditions and yields for the nucleophilic substitution of chlorophthalazines with representative nitrogen, oxygen, sulfur, and carbon nucleophiles.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| p-Phenylenediamine | 1-Chlorophthalazine, Butanol, 110 °C | N1-(Phthalazin-1-yl)benzene-1,4-diamine | Good | [1] |
| Piperazine derivatives | 1-Chlorophthalazine, Ethanol, Reflux | 1-(Piperazin-1-yl)phthalazine derivatives | Good | [1] |
| Hydrazine hydrate | 1-Chloro-4-(4-phenoxyphenyl)phthalazine, Ethanol | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | Not specified | [2] |
| Benzylamine | 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione, n-Butanol, Reflux, 6h | 2-(4-(4-(benzylamino)phthalazin-1-yl)phenyl)isoindoline-1,3-dione | Not specified | [3] |
| Hydrazine derivatives | Chlorophthalazine, Microwave irradiation | Substituted hydrazinyl-phthalazines | High | [4] |
| Primary and secondary amines | Chlorophthalazine, Microwave irradiation | Substituted amino-phthalazines | High | [4] |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Various alcohols and phenols | 1,4-Dichlorophthalazine, NaH, DMF | 6-Alkoxy-(1,2,4)triazolo(3,4-a)phthalazines | Not specified | [5] |
| Methanol | 1-Chloro-4-alkoxyphthalazine, Methyl hydrazine carboxylate | 6-Alkoxy(1,2,4)triazolo(3,4-a)phthalazin-3(2H)-one | Not specified | [5] |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiols | 2,5-Dichloropyrazine, Base (e.g., K2CO3), Anhydrous solvent (e.g., DMF) | Thioether-substituted pyrazine | Not specified | [6] |
| Thiosemicarbazide | 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Amino triazolo phthalazine derivatives | Not specified | [2] |
Table 4: Reaction with Carbon Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Malononitrile | 1-Chloro-4-(4-phenoxyphenyl)phthalazine, Sodium ethoxide, Ethanol, Reflux, 6h | 2-(4-(4-Phenoxyphenyl)phthalazin-1-yl)malononitrile | Not specified | [7] |
| Active methylene compounds | Chlorophthalazine, Microwave irradiation | Pyrazolo derivatives | High | [4][8] |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions of chlorophthalazines.
Protocol 1: Synthesis of N-Substituted Phthalazines via Reaction with Amines
This protocol describes a general procedure for the reaction of a chlorophthalazine with a primary or secondary amine.
Materials:
-
1-Chlorophthalazine derivative
-
Amine (e.g., p-phenylenediamine, piperazine)
-
Anhydrous butanol or ethanol
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Heating source (e.g., oil bath)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
In a clean, dry reaction vessel, dissolve the 1-chlorophthalazine derivative (1 equivalent) in anhydrous butanol or ethanol.
-
Add the amine nucleophile (1-3 equivalents) to the solution.
-
If using a sealed tube, securely seal the vessel. If using a flask, attach a reflux condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C for butanol, or reflux for ethanol) with stirring.[1]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure N-substituted phthalazine derivative.
Protocol 2: Synthesis of O-Substituted Phthalazines via Reaction with Alcohols/Phenols
This protocol outlines the synthesis of alkoxy- or aryloxy-phthalazines from chlorophthalazines.
Materials:
-
1,4-Dichlorophthalazine or other chlorophthalazine derivative
-
Alcohol or phenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 equivalents) dissolved in anhydrous DMF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of the chlorophthalazine derivative (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-substituted phthalazine.
Protocol 3: Synthesis of S-Substituted Phthalazines via Reaction with Thiols
This protocol provides a general method for the synthesis of thioether-substituted phthalazines.
Materials:
-
Chlorophthalazine derivative
-
Thiol
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Work-up and purification supplies as in Protocol 2
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents) portion-wise at 0 °C to generate the thiolate.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of the chlorophthalazine derivative (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, perform an aqueous work-up similar to Protocol 2.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure S-substituted phthalazine.
Mandatory Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution reactions.
VEGFR-2 Signaling Pathway
Caption: Key pathways in VEGFR-2 mediated angiogenesis.
PARP-1 Signaling in DNA Repair and Cancer
Caption: PARP-1's role in DNA repair and the concept of synthetic lethality.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of VEGFR-2 Inhibitors Utilizing a 4-Chlorophthalazin-1-amine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors based on a 4-chlorophthalazin-1-amine scaffold. The information presented is intended to guide researchers in the design, synthesis, and evaluation of novel anti-angiogenic agents for potential therapeutic applications in oncology.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a promising strategy in cancer therapy. Phthalazine derivatives have shown significant promise as potent inhibitors of various kinases, including VEGFR-2. The phthalazine scaffold serves as a versatile template for the development of targeted inhibitors. This document focuses on the synthetic utility of this compound and its analogs as key intermediates in the preparation of novel VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2, a receptor tyrosine kinase, triggers its dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.
References
Application Notes and Protocols for the Development of Novel Anticancer Agents from 4-Chlorophthalazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from 4-Chlorophthalazin-1-amine. The protocols outlined below are based on established methodologies for analogous phthalazine derivatives and are intended to serve as a foundational framework for research and development in this area.
Introduction
Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The phthalazine scaffold is a key pharmacophore in several clinically evaluated anticancer agents. The strategic functionalization of the phthalazine nucleus, particularly with chloro and amino substituents, offers a versatile platform for the development of novel drug candidates. This compound serves as a key starting material, providing two reactive sites for molecular elaboration to generate diverse chemical libraries for anticancer screening. These derivatives have shown potential to inhibit key oncogenic targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
Synthetic Strategy and Workflow
The development of novel anticancer agents from this compound typically involves a multi-step process encompassing chemical synthesis, in vitro biological evaluation, and mechanism of action studies. A generalized workflow is presented below.
Experimental Protocols
General Synthesis of Phthalazine Derivatives
While specific protocols for this compound are not extensively documented in the available literature, the following represents a general approach for the synthesis of related 1-chlorophthalazine derivatives, which can be adapted.
Synthesis of N-aryl/alkyl-4-substituted-phthalazin-1-amine Derivatives:
This protocol describes the nucleophilic substitution of the chlorine atom at the C1 position.
-
Reaction Setup: In a round-bottom flask, dissolve the 1-chlorophthalazine derivative (1 equivalent) in a suitable solvent such as n-butanol or dioxane.
-
Addition of Reagents: Add the desired amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired N-substituted phthalazin-1-amine derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized phthalazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with the test compounds for the desired time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[6]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with the test compounds.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of Phthalazine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM)a |
| Derivative 1 | MCF-7 (Breast) | Value |
| HCT-116 (Colon) | Value | |
| HepG2 (Liver) | Value | |
| Derivative 2 | MCF-7 (Breast) | Value |
| HCT-116 (Colon) | Value | |
| HepG2 (Liver) | Value | |
| Doxorubicin | MCF-7 (Breast) | Value |
| HCT-116 (Colon) | Value | |
| HepG2 (Liver) | Value | |
| aIC50 values are presented as the mean ± standard deviation of three independent experiments. |
Mechanism of Action: VEGFR-2 Signaling Pathway
Several phthalazine derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Inhibition of VEGFR-2 can block downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.
Conclusion
The synthetic and biological evaluation protocols provided in these application notes offer a robust starting point for the development of novel anticancer agents based on the this compound scaffold. Through systematic chemical modification and comprehensive in vitro screening, it is anticipated that new lead compounds with potent and selective anticancer activity can be identified and optimized. Further investigation into their mechanism of action, particularly their effects on key signaling pathways like VEGFR-2, will be crucial for their advancement as potential therapeutic agents.
References
- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-aryl-phthalazin-1-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-aryl-phthalazin-1-amine derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potential anticancer agents through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Application Notes
N-aryl-phthalazin-1-amine derivatives represent a class of heterocyclic compounds that have garnered considerable attention in drug discovery.[1][2] A notable example is Vatalanib, an N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, which has been investigated as an anticancer agent.[3] The core structure allows for diverse substitutions on the aryl ring and the phthalazine nucleus, enabling the fine-tuning of pharmacological properties.
The primary synthetic strategy for N-aryl-phthalazin-1-amines involves a nucleophilic aromatic substitution reaction. This key step typically utilizes a 1-chlorophthalazine intermediate, which is reacted with a variety of aniline derivatives. The 1-chlorophthalazine precursor is commonly prepared from a corresponding phthalazin-1(2H)-one, which can be synthesized from readily available starting materials like substituted 2-benzoylbenzoic acids or phthalic anhydrides upon treatment with hydrazine.[4][5] The versatility of these initial steps allows for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.
Many derivatives of this class have shown potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[6][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can disrupt downstream signaling pathways, leading to an anti-angiogenic effect.[4]
Signaling Pathway: VEGFR-2 Inhibition
The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by N-aryl-phthalazin-1-amine derivatives. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[3][5] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. N-aryl-phthalazin-1-amine derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and halting these downstream effects.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
Application of 4-Chlorophthalazin-1-amine in Antimicrobial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The phthalazine scaffold is a key pharmacophore in several clinically used drugs. This document provides detailed application notes and protocols for the investigation of 4-Chlorophthalazin-1-amine as a potential antimicrobial agent. While direct and extensive antimicrobial data for this compound is limited in publicly available literature, this document compiles information from studies on closely related phthalazine derivatives to provide a strong rationale and a practical framework for its evaluation. Phthalazine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[1][2][3][4].
Rationale for Investigating this compound
The core structure of this compound combines a reactive chloro group at the 4-position with an amino group at the 1-position of the phthalazine ring. This unique substitution pattern offers several advantages for antimicrobial drug discovery:
-
Synthetic Versatility: The chloro group serves as a versatile handle for nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives with modified physicochemical and pharmacological properties.
-
Bioisosteric Potential: The amino group can participate in crucial hydrogen bonding interactions with biological targets, mimicking interactions of natural substrates.
-
Established Antimicrobial Potential of the Scaffold: Numerous studies have demonstrated the antimicrobial efficacy of various substituted phthalazine and phthalazinone derivatives, suggesting that the core scaffold is conducive to antimicrobial activity[3][4].
Quantitative Data on Related Phthalazine Derivatives
To provide a basis for the antimicrobial potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected phthalazine derivatives from relevant studies. It is important to note that these are not values for this compound itself but for structurally related compounds.
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| 1,2,4-triazolo[3,4-a]phthalazine derivatives | Staphylococcus aureus | Inhibitory activity noted | [5] |
| Substituted 4H-1,4-benzothiazines | Gram-positive and Gram-negative bacteria | - | [6] |
| 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives | Various bacteria and fungi | Showed activity | [7] |
| Phthalazine-based 1,2,3-triazole derivatives | Micrococcus luteus, Pseudomonas aeruginosa, Bacillus subtilis | Good activity | [2] |
| 4-(pyren-1-ylmethyl)-1-(d-glycosyloxy) phthalazine nucleosides | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Alternaria alternata | 6.25 - 100 | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound and its derivatives. These are standard methodologies that can be adapted from the cited literature.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound.
Materials:
-
This compound
-
Desired nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent in a round-bottom flask.
-
Add the desired nucleophile (1.1-1.5 equivalents) and a suitable base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and its derivatives against various microbial strains.
Materials:
-
Test compound (this compound or its derivatives)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide (DMSO))
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL)[1].
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 10 µL of the prepared microbial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8][9].
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of the compounds against a mammalian cell line.
Materials:
-
Test compound
-
Human cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the test compound in the culture medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Proposed Mechanism of Action Pathway
Based on studies of other nitrogen-containing heterocyclic compounds and some phthalazine derivatives in the context of anticancer research, a plausible, yet hypothetical, antimicrobial mechanism of action for this compound could involve the inhibition of essential bacterial enzymes like DNA gyrase. DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and repair[10][11][12][13].
Caption: A hypothetical pathway for the antimicrobial action of this compound via DNA gyrase inhibition.
Concluding Remarks
This compound represents a promising starting point for the development of novel antimicrobial agents. Its synthetic tractability and the established antimicrobial potential of the phthalazine scaffold provide a solid foundation for further investigation. The protocols and data presented in this document offer a comprehensive guide for researchers to explore the antimicrobial properties of this compound and its derivatives. Future work should focus on generating specific antimicrobial and cytotoxicity data for this compound to validate its potential and to elucidate its precise mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. nanobioletters.com [nanobioletters.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-dichlorophthalazine as a versatile starting material for the preparation of a wide range of bioactive molecules. The protocols detailed herein focus on the synthesis of potent anticancer agents, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Introduction
1,4-Dichlorophthalazine is a key building block in medicinal chemistry due to its reactive chlorine atoms, which can be sequentially or simultaneously displaced by various nucleophiles.[1][2] This allows for the facile introduction of diverse chemical moieties at the 1 and 4 positions of the phthalazine core, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The phthalazine scaffold is a recognized pharmacophore present in numerous approved drugs and clinical candidates.[3][4]
Synthetic Applications and Bioactivities
Derivatives of 1,4-dichlorophthalazine have demonstrated significant potential in oncology, particularly as inhibitors of angiogenesis through the VEGFR-2 pathway.[2][5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding tumor vascularization.[6][7]
Quantitative Data Summary
The following tables summarize the biological activities of representative bioactive molecules synthesized from 1,4-dichlorophthalazine.
Table 1: In Vitro Cytotoxic Activity of 1,4-Disubstituted Phthalazine Derivatives [8]
| Compound | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (nM) |
| 7a | 3.79 | 2.32 | 0.84 |
| PTK-787 (Vatalanib) | 21.16 | 22.11 | 57720 |
Table 2: VEGFR-2 Inhibitory Activity and Cytotoxicity of Phthalazine Derivatives [2][5]
| Compound | VEGFR-2 IC₅₀ (µM) | HUVEC Inhibition (%) at 10 µM | GI₅₀ (µM) - Full 60 Cell Panel |
| 12b | 4.4 | 79.83 | 0.15 - 8.41 |
| 12c | 2.7 | 72.58 | 0.15 - 8.41 |
| 13c | 2.5 | 71.6 | 0.15 - 8.41 |
| 2g | 0.148 | - | MCF-7: 0.15, Hep G2: 0.12 |
| 4a | 0.196 | - | MCF-7: 0.18, Hep G2: 0.09 |
| Sorafenib (Reference) | - | - | - |
Table 3: Anticancer Activity of 1-Anilino-4-(arylsulfanylmethyl)phthalazines [9]
| Compound | Bel-7402 IC₅₀ (µM) | HT-1080 IC₅₀ (µM) |
| 12 | 32.4 | 25.4 |
| 13 | 30.1 | 25.8 |
| Cisplatin (Reference) | 73.3 | 63.3 |
Experimental Protocols
The following are generalized and specific protocols for the synthesis of bioactive molecules starting from 1,4-dichlorophthalazine.
Protocol 1: Synthesis of 1,4-Dichlorophthalazine
This protocol describes the chlorination of phthalazin-1,4-dione to yield the key intermediate, 1,4-dichlorophthalazine.[1][5]
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution
Procedure:
-
To a reaction vessel containing phthalazin-1,4-dione, add phosphorus oxychloride dropwise.
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry to afford 1,4-dichlorophthalazine.
-
The crude product can be purified by recrystallization.
Protocol 2: Nucleophilic Substitution with Amines
This protocol details the substitution of the chloro groups with various amines to introduce diversity at the 1 and 4 positions.[1][2]
Materials:
-
1,4-Dichlorophthalazine or a mono-substituted chloro-phthalazine
-
Substituted aniline or other amine
-
Isopropanol or other suitable solvent
Procedure:
-
Dissolve 1,4-dichlorophthalazine (1 equivalent) and the desired amine (1-2 equivalents) in isopropanol.
-
Heat the reaction mixture to 50 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of a chloro-phthalazine derivative with an arylboronic acid to form a C-C bond.[1]
Materials:
-
1,4-Dichlorophthalazine or a mono-substituted chloro-phthalazine
-
Arylboronic acid (1.1-1.5 equivalents for mono-arylation, 2.2-3.0 equivalents for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, 2.0-3.0 equivalents for mono-arylation, 4.0-6.0 for di-arylation)
-
Anhydrous solvent (e.g., DME, Toluene)
Procedure:
-
In a reaction vessel, combine the chloro-phthalazine derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N cross-coupling reaction to introduce a wide range of amines.[1]
Materials:
-
1,4-Dichlorophthalazine or a mono-substituted chloro-phthalazine
-
Primary or secondary amine
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., t-BuXPhos, XPhos)
-
Base (e.g., t-BuOLi, t-BuONa)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
In a reaction vessel, combine the palladium precatalyst, phosphine ligand, and the base.
-
Add the chloro-phthalazine derivative and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
After cooling, proceed with a suitable work-up and purification by column chromatography.
Visualizations
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway, which is a key target for many of the bioactive molecules synthesized from 1,4-dichlorophthalazine.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Derivatives.
Experimental Workflow
The diagram below outlines a general experimental workflow for the synthesis of 1,4-disubstituted phthalazine derivatives.
Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorophthalazin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chlorophthalazin-1-amine synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue 1: Low yield during the formation of the phthalazinone precursor.
-
Question: My initial cyclization reaction to form the phthalazinone ring is giving a low yield. What are the common causes and how can I optimize it?
-
Answer: Low yields in phthalazinone synthesis, often proceeding from a substituted phthalic acid derivative and hydrazine, can stem from several factors. Incomplete reaction, side product formation, or difficult purification are common culprits. To optimize the yield, consider the following:
-
Reaction Temperature: Ensure the reaction is heated sufficiently, typically at reflux, to drive the condensation to completion.[1]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are often used to facilitate the reaction.
-
Purity of Starting Materials: Impurities in the starting phthalic acid derivative or hydrazine hydrate can lead to side reactions and lower the yield. Ensure the purity of your reagents.
-
Stoichiometry: While a slight excess of hydrazine hydrate is common, a large excess can sometimes complicate purification. Experiment with the stoichiometry to find the optimal ratio.
-
Issue 2: Inefficient chlorination of the phthalazinone intermediate.
-
Question: The conversion of my phthalazinone to 1,4-dichlorophthalazine is incomplete, or I am getting significant side products. How can I improve this step?
-
Answer: The chlorination of a phthalazinone is a crucial step and can be challenging. Common chlorinating agents include phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.
-
Reagent Purity and Excess: Ensure your POCl₃ is fresh and not decomposed. A significant excess of POCl₃ is typically used to drive the reaction to completion.
-
Temperature Control: The reaction temperature needs to be carefully controlled. Initially, the reaction may be heated gently, followed by a period at reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up Procedure: Quenching the reaction mixture by carefully pouring it onto ice is a standard procedure. Incomplete quenching or hydrolysis of the product back to the starting material can reduce the yield. Ensure the pH is carefully neutralized during work-up.
-
Issue 3: Poor selectivity and low yield in the amination step.
-
Question: When reacting 1,4-dichlorophthalazine with an ammonia source, I get a mixture of products including the di-substituted product and unreacted starting material. How can I selectively obtain this compound?
-
Answer: Achieving selective mono-amination of a di-substituted heterocyclic compound like 1,4-dichlorophthalazine can be challenging due to the similar reactivity of the two chlorine atoms.
-
Control of Stoichiometry: Carefully control the stoichiometry of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent). Using a limited amount of the aminating agent can favor mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the substitution of the more reactive position.
-
Alternative Amination Methods:
-
Gabriel Synthesis: This method can be adapted to introduce a primary amine. It involves reacting the chlorinated phthalazine with potassium phthalimide followed by hydrazinolysis.[2][3] This approach avoids over-alkylation.[3]
-
Palladium-Catalyzed Amination: While often used for bromo-derivatives, palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) can be a highly selective method for introducing an amino group.[4][5] This might require screening of different palladium catalysts, ligands, and bases.
-
-
Issue 4: Difficulty in purifying the final product.
-
Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of nitrogen-containing heterocyclic compounds can be challenging due to their basicity and potential for strong absorption on silica gel.
-
Column Chromatography: If using column chromatography, consider using a silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent tailing. A gradient elution from a non-polar solvent to a more polar solvent system is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: Utilize the basicity of the amine to perform an acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which can then be extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for the synthesis of this compound?
-
A1: The overall yield can vary significantly depending on the specific route and optimization of each step. A multi-step synthesis of this nature would typically have an overall yield in the range of 30-50% if each step is well-optimized. Individual step yields should ideally be above 70-80%.
-
-
Q2: Are there any one-pot methods available for this synthesis?
-
A2: While one-pot syntheses for similar chlorinated heterocyclic compounds exist, such as the direct cyclization/chlorination for 4-chloropyrazoles using TCCA[6], a well-established one-pot method for this compound is not prominently reported in the literature. Developing such a method would likely require significant process development.
-
-
Q3: What are the key safety precautions to consider during this synthesis?
-
A3:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Reactions should be conducted under an inert atmosphere.
-
Hydrazine: Hydrazine is a toxic and potentially explosive compound. Handle with extreme care in a well-ventilated fume hood.
-
Chlorinated organic compounds: Many chlorinated organic compounds are toxic and should be handled with care.
-
Pressure build-up: Reactions involving heating volatile reagents in a sealed vessel should be avoided unless appropriate pressure-rated equipment is used.
-
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Amination of Chloro-Phthalazines
| Parameter | Method A: Nucleophilic Substitution | Method B: Gabriel Synthesis | Method C: Pd-Catalyzed Amination |
| Amine Source | Aqueous Ammonia / Ammonia in solvent | Potassium Phthalimide, then Hydrazine | Primary amine |
| Catalyst | None | None | Palladium catalyst (e.g., Pd₂(dba)₃) with a ligand (e.g., BINAP) |
| Base | Not applicable | Base for deprotonation (e.g., K₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Solvent | Protic (e.g., Ethanol) or Aprotic (e.g., Dioxane) | Polar aprotic (e.g., DMF) | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | 25 - 100 °C | 60 - 100 °C | 80 - 120 °C |
| Key Advantage | Simple, readily available reagents | Good for primary amines, avoids over-amination[3] | High selectivity, broad substrate scope |
| Potential Issue | Low selectivity, di-substitution | Requires an additional deprotection step | Cost of catalyst and ligand, sensitivity to air and moisture |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichlorophthalazine (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place phthalazin-1,4-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,4-dichlorophthalazine.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Mono-Amination of 1,4-Dichlorophthalazine
-
Dissolve 1,4-dichlorophthalazine (1.0 eq) in a suitable solvent such as ethanol or dioxane in a pressure-rated vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of aqueous ammonia (1.1 - 1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Overcoming Solubility Issues of Phthalazine Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with phthalazine derivatives in organic solvents.
Troubleshooting Guides
Issue 1: My phthalazine derivative is not dissolving in the chosen organic solvent.
If you are encountering difficulty in dissolving your phthalazine derivative, a systematic approach can help identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phthalazine derivative dissolution issues.
Step-by-step Solutions:
-
Verify Solvent Purity and Grade: Ensure the organic solvent is of the appropriate purity and grade for your experiment. The presence of water or other impurities can significantly reduce the solubility of your compound. For moisture-sensitive compounds, use anhydrous solvents.
-
Confirm Compound Identity and Purity: Review the Certificate of Analysis (CoA) for your phthalazine derivative to confirm its identity and purity. Impurities can affect solubility.
-
Optimize Dissolution Method:
-
Increase Agitation: Use a vortex mixer or magnetic stirrer to ensure the compound is well-dispersated in the solvent.
-
Gentle Heating: Carefully warm the solution. The solubility of most organic compounds increases with temperature.[1] Be cautious to avoid solvent evaporation or compound degradation.
-
Sonication: Use an ultrasonic bath to break down compound aggregates and facilitate dissolution.
-
-
Consider a Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed.[2] For example, if your compound is poorly soluble in ethanol, adding a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with ethanol can improve solubility.
-
pH Adjustment (for ionizable derivatives): If your phthalazine derivative has acidic or basic functional groups, its solubility can be pH-dependent.[1] For basic derivatives, adding a small amount of an organic acid (e.g., acetic acid, formic acid) can increase solubility in protic solvents. Conversely, for acidic derivatives, a small amount of an organic base (e.g., triethylamine) may be beneficial.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are generally suitable for dissolving phthalazine derivatives?
A1: The solubility of phthalazine derivatives depends on their specific structure, including the nature and position of substituents. However, some commonly used solvents that often provide good solubility include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). These are often excellent solvents for a wide range of organic compounds.
-
Polar Protic Solvents: Ethanol, Methanol, and Isopropanol are good starting points, especially for derivatives with polar functional groups capable of hydrogen bonding.[1]
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can be effective for less polar derivatives.
-
Ethers: Dioxane and Tetrahydrofuran (THF) are also used, particularly in synthesis and purification processes.
It is always recommended to perform a small-scale solubility test with a few solvent candidates before preparing a large-scale solution.
Q2: I need to prepare a stock solution of my phthalazine derivative for a biological assay. Which solvent should I choose?
A2: For biological assays, it is crucial to select a solvent that is not only effective at dissolving your compound but also has low toxicity to the cells or organisms being tested.
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing stock solutions for biological screening. It is a powerful solvent for a wide range of compounds. However, the final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid cytotoxic effects.[3]
-
Ethanol: If your compound is sufficiently soluble in ethanol, it can be a good alternative to DMSO as it is generally less toxic to cells at low concentrations.
-
Co-solvent Strategy: If the solubility in a single, biocompatible solvent is insufficient, you can dissolve the compound in a minimal amount of a strong organic solvent (like DMSO) and then dilute it with the aqueous assay buffer. Always run a vehicle control (buffer with the same final solvent concentration) in your experiment to account for any solvent effects.
Q3: My phthalazine derivative precipitates out of solution over time. How can I prevent this?
A3: Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: The solution may have been prepared at a higher temperature and is now supersaturated at room temperature.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of your compound beyond its solubility limit.
-
Change in pH: For ionizable compounds, absorption of atmospheric CO2 can lower the pH of the solution, causing precipitation of basic derivatives.
To prevent precipitation:
-
Store stock solutions at a constant temperature. If prepared warm, ensure the concentration is below the saturation point at the storage temperature.
-
Use tightly sealed vials to prevent solvent evaporation.
-
For pH-sensitive compounds, consider using a buffered solvent system.
Quantitative Solubility Data
The following tables provide a summary of available quantitative solubility data for select phthalazine derivatives in common organic solvents. Please note that solubility can be influenced by factors such as temperature, compound purity, and the isomeric form.
Table 1: Solubility of Azelastine Hydrochloride
| Organic Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 0.25 |
| DMSO | 10 |
| Dimethylformamide (DMF) | 1 |
Data sourced from product information sheets.
Table 2: Solubility of Hydralazine Hydrochloride
| Organic Solvent | Solubility ( g/100 mL) |
| Ethanol (95%) | 0.2 |
| Methanol | Slightly soluble |
| Ether | Very slightly soluble |
Data sourced from chemical databases.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.
Experimental Workflow:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of the phthalazine derivative to a known volume of the desired organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Alternatively, centrifuge the vial at a high speed to pellet the solid.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: Determine the concentration of the phthalazine derivative in the diluted sample using a pre-established calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
Protocol 2: Determination of Kinetic Solubility
This protocol describes a high-throughput method for assessing the kinetic solubility of a compound from a DMSO stock solution.
Experimental Workflow:
Caption: Workflow for determining kinetic solubility.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the phthalazine derivative in 100% DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of the test solvent (often an aqueous buffer for biological relevance, but can be adapted for organic solvents). This is typically done in a serial dilution format to test a range of final concentrations.
-
Incubation: Seal the plate and shake it at a constant temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
Measurement of Precipitation:
-
Nephelometry: Measure the turbidity (light scattering) of the solutions in the microplate. An increase in turbidity indicates precipitation.
-
Filtration/Centrifugation and Quantification: Alternatively, filter or centrifuge the plate to remove any precipitate. Then, determine the concentration of the compound remaining in the supernatant using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate under these conditions.
References
Technical Support Center: Purification of Crude 4-Chlorophthalazin-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chlorophthalazin-1-amine. The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can include unreacted starting materials such as 1,4-dichlorophthalazine, excess amine reagents, and potential side-products like bis-substituted phthalazines or hydrolysis products. The nature of the impurities will largely depend on the specific synthetic route employed.
Q2: My purified this compound is degrading or changing color over time. What should I do?
A2: Aromatic amines can be susceptible to oxidation, which can be accelerated by light and air.[1] It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q3: I am having trouble getting my compound to crystallize. It keeps "oiling out". What are some potential solutions?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this, you can try the following:
-
Lower the temperature at which the solution becomes saturated.
-
Use a larger volume of solvent.
-
Add the anti-solvent more slowly and at a lower temperature.
-
Try a different solvent system altogether.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Add a seed crystal of the pure compound if available.
Q4: My amine is sticking to the silica gel column, resulting in significant product loss and streaking on TLC. How can I prevent this?
A4: The basic nature of amines causes strong interactions with the acidic silica gel.[2] To mitigate this, you can:
-
Add a small percentage of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent.[2]
-
Use an amine-functionalized silica column, which provides a more alkaline environment and can improve purification with less hazardous solvents.[3][4]
-
Consider using a different stationary phase, such as alumina.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even when heated. | The solvent is not polar enough. | Try a more polar solvent or a mixture of solvents. For amines, acetic acid or its mixtures can sometimes be effective.[1] |
| Compound dissolves completely at room temperature. | The solvent is too polar. | Try a less polar solvent or use a solvent/anti-solvent system. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is slow. | 1. Reduce the volume of the solvent by evaporation. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Scratch the inner surface of the flask. 4. Add a seed crystal. |
| Yield is very low. | Too much solvent was used, or the compound has some solubility even at low temperatures. | 1. Concentrate the mother liquor and attempt a second crystallization. 2. Ensure you are using the minimum amount of hot solvent needed for dissolution. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | 1. Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound. 2. Use a shallower solvent gradient during elution.[2] |
| The compound will not elute from the column. | The eluent is not polar enough, or the compound is irreversibly adsorbed to the silica. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/methanol mixture). 2. If using silica, ensure a basic modifier is present in the eluent. 3. Test for compound stability on a TLC plate to see if decomposition is occurring.[2] |
| All fractions are mixed, despite good separation on TLC. | The column was overloaded, or the sample was not loaded properly. | 1. Use a larger column or reduce the amount of crude product loaded. A general rule is 1g of crude material per 20-40g of silica. 2. Dissolve the crude product in a minimal amount of solvent and load it carefully onto the column in a narrow band. Dry loading can also improve separation.[3] |
Experimental Protocols
Method 1: Recrystallization
This method is effective for purifying solid compounds with moderate to high initial purity.
Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat. Slowly add water (the anti-solvent) dropwise with continuous swirling until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
This technique is suitable for separating the target compound from impurities with different polarities.
Protocol: Column Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for this compound would be a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add ~0.5% triethylamine to the solvent system to prevent streaking. The target compound should have an Rf value of approximately 0.3.[5]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Tap the column gently to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the determined solvent system. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection: Collect the eluting solvent in small fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Compound Polarity Suitability | Notes |
| Dioxane | Moderate to High | Good for phthalazine derivatives.[6] |
| Ethanol/Water | Moderate | A common and effective system for many organic compounds. |
| Ethyl Acetate/Hexane | Low to Moderate | Good for compounds that are highly soluble in ethyl acetate. |
| Toluene | Low to Moderate | Can be effective for aromatic compounds. |
Table 2: Recommended Column Chromatography Conditions
| Stationary Phase | Mobile Phase System (Eluent) | Target Compound Polarity | Notes |
| Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | Low to Moderate | The added triethylamine is crucial to prevent peak tailing. |
| Silica Gel | Dichloromethane/Methanol + 0.5% Triethylamine | Moderate to High | Methanol is a strong polar solvent; use a shallow gradient. |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | Low to High | Often provides better peak shape and less product loss for amines without the need for basic additives.[4] |
| Reversed-Phase (C18) | Acetonitrile/Water | Polar/Ionizable | Elution order is reversed from normal phase. Can be very effective for polar amines. |
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for column chromatography of amines.
References
Technical Support Center: Optimizing Palladium Catalyst Load for C-N Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the optimization of palladium catalyst loading in C-N coupling reactions, such as the Buchwald-Hartwig amination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no conversion in my C-N coupling reaction. What are the potential causes related to the catalyst?
A1: Low or no conversion can stem from several catalyst-related issues:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your reaction setup is free of oxygen and moisture, as many Pd(0) catalysts and phosphine ligands are air-sensitive.[1][2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3 or G4 precatalysts) for more reliable generation of the active catalyst.[1][3]
-
Catalyst Poisoning: Impurities in your starting materials (aryl halide or amine) or solvents can act as catalyst poisons.[2] Functional groups like azo groups may also poison the catalyst.[4] Ensure high-purity, degassed reagents and solvents are used.[2][3]
-
Insufficient Catalyst Loading: For challenging substrates, the initial catalyst loading may be too low. While typical loadings are around 1-2 mol%, some reactions may require a higher concentration to proceed efficiently.[2][4][5] Consider incrementally increasing the catalyst loading.[2]
Q2: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide. How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, can be a competing side reaction. Here are some strategies to mitigate it:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over competing pathways like β-hydride elimination, which can lead to hydrodehalogenation.[6]
-
Base Selection: The base can influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) often lead to high reaction rates, they can also promote side reactions.[4][5] For substrates with sensitive functional groups, screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, though this might require adjusting catalyst loading or reaction time.[3][4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired coupling.[3]
Q3: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates catalyst decomposition and precipitation of metallic palladium, which is generally catalytically inactive.[2] This can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.[2]
-
High Catalyst Concentration: High local concentrations of the catalyst may promote decomposition.[2] Ensure efficient stirring.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. It is sometimes beneficial to use a slight excess of the ligand relative to the palladium precursor.[3]
-
Oxygen Exposure: The presence of oxygen can lead to catalyst deactivation and the formation of palladium black.[2][3] Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen).[3]
To prevent palladium black formation, you can try lowering the reaction temperature, reducing the catalyst loading, using a ligand that better stabilizes the palladium nanoparticles, or ensuring a strictly inert atmosphere.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading range for Buchwald-Hartwig amination?
A1: A general starting point for catalyst loading is between 1-5 mol% relative to the limiting reagent.[2] For many standard reactions, 1-2 mol% is sufficient.[4][5] However, with highly active ligands and optimized conditions, catalyst loading can often be significantly reduced, sometimes to as low as 0.025 mol%.[5][7] Conversely, for challenging substrates, higher loadings may be necessary.[2]
Q2: Should I use a Pd(0) or Pd(II) precatalyst?
A2: Both Pd(0) and Pd(II) sources can be effective. Common Pd(0) precursors include Pd₂(dba)₃ and Pd(dba)₂.[5] Widely used Pd(II) precursors include Pd(OAc)₂ and PdCl₂.[5] When using a Pd(II) source, it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by the amine, phosphine ligand, or an added reducing agent.[4][5] Modern, air-stable Pd(II) precatalysts, such as the Buchwald G3 and G4 palladacycles, are often preferred as they cleanly and efficiently generate the active LPd(0) catalyst upon activation with a base.[3][8]
Q3: What is the optimal ligand-to-palladium ratio?
A3: The optimal ligand-to-palladium (L:Pd) ratio depends on the specific ligand and palladium precursor used. For monodentate phosphine ligands, a L:Pd ratio of 1:1 to 2:1 is common.[9] Using a slight excess of the ligand can help stabilize the catalyst and prevent decomposition.[3] However, an excessive amount of ligand can sometimes inhibit the reaction.
Q4: How does catalyst loading affect reaction scale-up?
A4: When scaling up a reaction, it is often possible to decrease the catalyst loading.[3] On a larger scale, factors like efficient stirring and heat transfer become more critical.[5] The cost of the palladium catalyst and ligand are significant considerations in process chemistry, making the optimization of catalyst loading economically important.[8][10]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for C-N Coupling Reactions
| Aryl Halide | Amine | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Pd Loading (mol%) | Yield (%) | Ref |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | 18 | 2 | 95 | [1] |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 3 | 1 | 98 | [5] |
| 1-Bromo-4-tert-butylbenzene | N-methylaniline | [Pd(IPr)(cinnamyl)Cl] | IPr | LHMDS | Toluene | RT | 2 | 1 | 99 | [7] |
| 2-Chloro-m-xylene | 2,6-Dimethylaniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | Toluene | 100 | 24 | 0.25 | 93 | [9] |
| 4-Bromobenzonitrile | Pyrrolidine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 1 | 85 | [11] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), palladium precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (repeat this cycle three times) to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed toluene. If the aryl bromide is a liquid, add it at this stage via syringe.
-
Amine Addition: Add the primary amine via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig C-N coupling reaction.
Caption: Troubleshooting flowchart for low yield in C-N coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Phthalazines
Welcome to the technical support center for the synthesis of substituted phthalazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a phthalazin-1,4-dione from phthalic anhydride and hydrazine, but I am getting a significant amount of a byproduct. What is this common side product and why does it form?
A1: A common and often significant side product in the synthesis of phthalazin-1,4-diones from phthalic anhydride and hydrazine is N-aminophthalimide . The formation of these two products is a classic example of kinetic versus thermodynamic control.
-
N-aminophthalimide is the product of a 5-exo-trig cyclization, which is kinetically favored, meaning it forms faster at lower temperatures.[1][2][3]
-
The desired phthalazin-1,4-dione is the product of a 6-endo-trig cyclization, which is thermodynamically favored, meaning it is the more stable product and its formation is favored at higher temperatures and longer reaction times.[1][2][3]
Q2: How can I minimize the formation of N-aminophthalimide and maximize the yield of my desired phthalazin-1,4-dione?
A2: To favor the formation of the thermodynamically more stable phthalazin-1,4-dione, you should adjust your reaction conditions to allow the reaction to reach thermodynamic equilibrium. This typically involves:
-
Higher Reaction Temperatures: Refluxing the reaction mixture is generally recommended. For example, heating in acetic acid at 120°C is a common condition.[4]
-
Longer Reaction Times: Allowing the reaction to proceed for a sufficient duration (e.g., 4 hours or more) can enable the kinetically formed N-aminophthalimide to rearrange to the more stable phthalazin-1,4-dione.[4] One study demonstrated that heating N-aminophthalimide in solution leads to its conversion to the corresponding phthalazinedione over time.[3]
-
Choice of Solvent: Acetic acid is a commonly used solvent that facilitates this transformation.[5]
Q3: I am performing a nucleophilic substitution on 1,4-dichlorophthalazine and I am struggling to achieve selective mono-substitution. I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A3: Achieving selective mono-substitution on 1,4-dichlorophthalazine can be challenging due to the reactivity of the second chloro group after the first substitution. Here are some strategies to favor mono-substitution:
-
Stoichiometry: Use a stoichiometric amount (1 equivalent) or a slight excess of the nucleophile.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution.
-
Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can favor mono-substitution.
-
Catalyst and Ligand Choice (for cross-coupling reactions): In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, the choice of ligand can significantly influence selectivity. Less electron-rich and sterically less demanding ligands can sometimes favor mono-arylation.[6] The general preference for di-substitution in some Suzuki-Miyaura reactions is thought to be due to the proximity of the regenerated catalyst to the mono-substituted product.[7]
Q4: During the workup of my reaction involving 1,4-dichlorophthalazine, I am seeing a loss of my desired product and the formation of a new, more polar compound. What could be happening?
A4: The chloro groups on 1,4-dichlorophthalazine are susceptible to hydrolysis, especially in the presence of water and base, which can occur during aqueous workups.[8][9] The product of hydrolysis would be a chlorophthalazinone or a phthalazinedione, which are more polar than the starting material. To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry.
-
Non-Aqueous Workup: If possible, use a non-aqueous workup procedure.
-
Careful pH Control: If an aqueous workup is necessary, carefully control the pH to avoid strongly basic conditions.
Troubleshooting Guides
Guide 1: Low Yield of Phthalazin-1,4-dione due to N-Aminophthalimide Formation
This guide helps you troubleshoot the formation of the N-aminophthalimide side product when synthesizing phthalazin-1,4-diones from phthalic anhydride or phthalimide with hydrazine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing N-aminophthalimide byproduct.
Data on Reaction Conditions vs. Product Ratio:
| Temperature (°C) | Solvent | Reaction Time (h) | Approx. Yield of N-Aminophthalimide | Approx. Yield of Phthalazin-1,4-dione | Control Type |
| 0 | Water/Methanol (1:1) | 3-5 | ~62%[1] | Minor | Kinetic |
| Room Temperature | Ethanol | Short | Major Product | Minor Product | Kinetic |
| 100 (heated) | DMSO-d6 | 0 -> 5 | Decreasing from major to minor[3] | Increasing from minor to major[3] | Thermodynamic |
| 120 | Acetic Acid | 4 | Minor | ~90%[4] | Thermodynamic |
Detailed Experimental Protocol to Maximize Phthalazin-1,4-dione Yield:
Objective: To synthesize 2,3-dihydrophthalazine-1,4-dione with minimal N-aminophthalimide byproduct.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material and the intermediate N-aminophthalimide (if observable).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a cold non-polar solvent (e.g., petroleum ether or hexane) to remove any remaining acetic acid and non-polar impurities.
-
Dry the product under vacuum to obtain the desired 2,3-dihydrophthalazine-1,4-dione.
Guide 2: Controlling Mono- vs. Di-substitution of 1,4-Dichlorophthalazine
This guide provides troubleshooting steps for achieving selective mono-substitution in reactions of 1,4-dichlorophthalazine with nucleophiles.
Logical Relationship for Controlling Selectivity:
Caption: Decision-making workflow for improving mono-substitution selectivity.
Quantitative Data on Factors Affecting Selectivity:
While specific data for 1,4-dichlorophthalazine is sparse in the literature, the principles of controlling mono- versus di-substitution are well-established for similar dihaloheterocycles.[6]
| Parameter | Condition for Mono-substitution | Condition for Di-substitution | Rationale |
| Nucleophile Stoichiometry | 1.0 - 1.1 equivalents | > 2.0 equivalents | Limits the availability of the nucleophile for the second substitution. |
| Reaction Temperature | Lower | Higher | Reduces the rate of the second, typically slower, substitution reaction. |
| Addition of Nucleophile | Slow, controlled addition | Rapid, batch addition | Maintains a low instantaneous concentration of the nucleophile. |
| Catalyst/Ligand (Cross-coupling) | Less electron-rich, smaller ligands (e.g., PPh₃)[6] | More electron-rich, bulky ligands (e.g., PCy₃)[6] | Can influence the rate of the second oxidative addition/reductive elimination cycle. |
Detailed Experimental Protocol for Selective Mono-amination of 1,4-Dichlorophthalazine:
Objective: To achieve selective mono-amination of 1,4-dichlorophthalazine.
Materials:
-
1,4-Dichlorophthalazine
-
Desired amine (e.g., aniline)
-
Suitable solvent (e.g., isopropanol or THF)
-
Base (if necessary, e.g., triethylamine)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dichlorophthalazine (1.0 eq) in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution of the amine (1.05 eq) and base (if required).
-
Cool the solution of 1,4-dichlorophthalazine to a reduced temperature (e.g., 0°C or room temperature, depending on the reactivity of the amine).
-
Add the amine solution dropwise to the stirred solution of 1,4-dichlorophthalazine over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at the selected temperature and monitor its progress by TLC.
-
Upon consumption of the starting material, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-aminated phthalazine.
By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can better navigate the common challenges associated with the synthesis of substituted phthalazines and improve the yields and purity of their target compounds.
References
- 1. EP0241863A2 - Improved method for synthesizing N-aminophthalimide - Google Patents [patents.google.com]
- 2. www-leland.stanford.edu [www-leland.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Preventing formation of disubstituted byproducts in amination reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of disubstituted byproduct formation in amination reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of disubstituted (tertiary amine) byproduct in my reductive amination reaction. What is the primary cause?
A1: The formation of a tertiary amine byproduct occurs when the desired secondary amine product, which is also a nucleophile, reacts with a second molecule of the aldehyde or ketone starting material.[1] This "over-alkylation" is a common side reaction, especially when attempting to synthesize secondary amines from primary amines.[2][3]
Q2: How can I control the stoichiometry of my reaction to favor the formation of the monosubstituted (secondary amine) product?
A2: A straightforward strategy is to use a stoichiometric excess of the primary amine relative to the carbonyl compound.[1] By increasing the concentration of the primary amine, you increase the probability of the aldehyde or ketone reacting with the starting amine rather than the secondary amine product. A general starting point is to use 1.5 to 2 equivalents of the primary amine.
Q3: Are there procedural modifications I can make to prevent the formation of disubstituted byproducts?
A3: Yes, a two-step, or indirect, reductive amination procedure is highly effective.[4][5] In this approach, the imine is formed first by reacting the primary amine and the carbonyl compound, often with the removal of water using a dehydrating agent like molecular sieves or Ti(i-PrO)₄.[6][7] The reaction can be monitored by techniques like TLC or LC-MS to confirm the consumption of the limiting reagent. Once imine formation is complete, the reducing agent is added in a separate step. This minimizes the simultaneous presence of the secondary amine product and the carbonyl starting material, thus reducing the likelihood of over-alkylation.[4]
Q4: Which reducing agent is best for selectively forming a monosubstituted amine in a one-pot reaction?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations.[5][8] It selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone, which is crucial for minimizing side reactions in a direct amination.[8][9] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic.[10] Sodium borohydride (NaBH₄) is a more powerful reducing agent and can reduce the starting carbonyl compound, leading to alcohol byproducts, making it better suited for a two-step procedure.[10][11]
Q5: Can protecting groups be used to prevent disubstitution?
A5: Absolutely. Protecting the primary amine with a suitable protecting group, such as a nosyl (Ns) or Boc group, allows for a single alkylation or arylation.[2][12] Following the formation of the protected secondary amine, the protecting group can be removed under specific conditions to yield the desired monosubstituted product. This strategy offers excellent control over the selectivity of the reaction.[12][13]
Q6: In a Buchwald-Hartwig amination, how can I favor mono-arylation of a primary amine?
A6: Similar to reductive amination, stoichiometry control is key. Using an excess of the primary amine can help suppress the formation of the diarylated product. Additionally, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, can sterically hinder the formation of the diarylated product and promote efficient reductive elimination of the mono-arylated amine.[14][15] Careful optimization of the reaction conditions, including the base and solvent, is also important for achieving high selectivity.[16]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| High percentage of disubstituted byproduct | The secondary amine product is reacting with the remaining carbonyl compound. | - Increase the stoichiometric ratio of the primary amine to the carbonyl compound (e.g., 1.5:1 or 2:1).- Switch to a two-step (indirect) reductive amination procedure: form the imine first, then add the reducing agent.[4][5]- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) for one-pot reactions.[5] |
| Low overall yield | - Incomplete imine formation.- Reduction of the starting carbonyl to an alcohol.- Steric hindrance slowing the reaction. | - Add a dehydrating agent (e.g., molecular sieves, Ti(i-PrO)₄) to drive imine formation.[6][7]- Use a more selective reducing agent (e.g., NaBH(OAc)₃) that does not readily reduce the carbonyl group.[5]- For sterically hindered substrates, consider increasing the reaction temperature or using a more reactive, less sterically demanding reagent if possible. |
| Presence of unreacted starting materials | - Insufficient reaction time or temperature.- Inactive reducing agent. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Test the activity of the reducing agent on a simple substrate.- For Buchwald-Hartwig reactions, ensure the catalyst is active and the ligands are not degraded. |
| Difficult purification | The product and byproduct have similar polarities. | - If possible, derivatize the remaining primary amine to alter its polarity before chromatography.- Consider using an ion-exchange resin to separate the primary, secondary, and tertiary amines. |
Data Presentation
The following table provides illustrative data on the effect of stoichiometry on the selectivity of a reductive amination reaction. The data represents a typical outcome and may vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Amine:Aldehyde Stoichiometry on Product Distribution in a Representative Reductive Amination
| Amine:Aldehyde Ratio | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |
| 1:1 | 65 | 30 |
| 1.5:1 | 85 | 10 |
| 2:1 | 92 | <5 |
Note: This data is illustrative and intended to demonstrate a general trend. Actual results will vary based on the specific reactants, solvent, temperature, and reducing agent used.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine via a Two-Step Reductive Amination
This protocol describes the reaction of benzylamine with benzaldehyde to selectively form N-benzyl-1-phenylmethanamine.
Materials:
-
Benzylamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
4Å Molecular Sieves
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: a. To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous methanol. b. Add activated 4Å molecular sieves to the solution. c. Add benzaldehyde (1.1 eq) dropwise to the stirred solution at room temperature. d. Stir the reaction mixture at room temperature and monitor the formation of the imine by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Reduction: a. Once the starting amine is consumed, cool the reaction mixture to 0 °C in an ice bath. b. Slowly add sodium borohydride (1.5 eq) in small portions. Be cautious of gas evolution. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Filter the mixture to remove the molecular sieves, washing the solids with methanol. c. Concentrate the filtrate under reduced pressure to remove the methanol. d. To the aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. e. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. g. Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Selective Mono-Arylation of a Primary Amine via Buchwald-Hartwig Amination
This protocol describes the coupling of bromobenzene with n-hexylamine to selectively form N-hexyl-aniline.
Materials:
-
Bromobenzene (1.0 eq)
-
n-Hexylamine (1.5 eq)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: a. To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 eq). b. Seal the tube with a septum, and evacuate and backfill with argon three times. c. Add anhydrous toluene via syringe. d. Add bromobenzene (1.0 eq) and n-hexylamine (1.5 eq) via syringe.
-
Reaction: a. Place the sealed reaction tube in a preheated oil bath at 100 °C. b. Stir the reaction mixture vigorously for 12-24 hours. c. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with diethyl ether and quench with a saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. f. Filter the solution and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing reaction pathways leading to the desired monosubstituted product and the disubstituted byproduct.
Caption: A troubleshooting workflow for addressing the formation of disubstituted byproducts in amination reactions.
Caption: A general experimental workflow for performing a selective amination reaction.
References
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 7. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. m.youtube.com [m.youtube.com]
- 12. jocpr.com [jocpr.com]
- 13. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Vilsmeier-Haack Reaction on Phthalazine-1,4-diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction with phthalazine-1,4-diones.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack formylation or cyclization of phthalazine-1,4-diones.
Q1: Why is the yield of my formylated phthalazine-1,4-dione consistently low?
A1: Low yields in the Vilsmeier-Haack reaction with phthalazine-1,4-diones can be attributed to several factors, primarily the electron-deficient nature of the phthalazine ring system, which makes it less reactive towards electrophilic substitution.[1][2] Optimizing reaction conditions is critical.[1] Key parameters to investigate include:
-
Insufficient Activation: The phthalazine-1,4-dione substrate may not be sufficiently electron-rich to react efficiently with the Vilsmeier reagent, which is a weak electrophile.[1][3][4] The presence of electron-donating groups on the aromatic ring of the phthalazine system can facilitate the reaction.[5]
-
Reaction Temperature: An inadequate reaction temperature may prevent the reaction from proceeding. In some cases, starting material is recovered quantitatively at lower temperatures (e.g., 60°C).[1] A moderate increase in temperature (e.g., to 80-100°C) might be necessary to drive the reaction to completion.[6]
-
Reagent Ratio: The molar ratio of the Vilsmeier reagent (e.g., POCl₃/DMF) to the substrate is crucial. An insufficient amount of the reagent will lead to incomplete conversion. Conversely, a large excess can lead to side product formation or decomposition.[1] Optimization studies often explore various ratios to find the optimal balance.[5]
-
Purity of Reagents: The purity of both the solvent (e.g., DMF) and the activating agent (e.g., POCl₃) is critical.[7] Moisture can quench the Vilsmeier reagent, and impurities in the starting materials can lead to undesired side reactions.
Q2: My reaction mixture is turning dark, and I am observing significant decomposition of my starting material. What could be the cause?
A2: Decomposition is often indicative of overly harsh reaction conditions.[1] Consider the following adjustments:
-
Check Reagent Ratio: An excessive amount of the activating agent, such as POCl₃, relative to DMF can lead to decomposition of the starting material.[1] It is advisable to start with a lower ratio and incrementally increase it if necessary.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ at a low temperature (e.g., 0°C) before the substrate is added.[1] Ensuring the correct formation of the reagent before increasing the temperature for the reaction with the substrate is important.
-
Reaction Temperature and Time: High temperatures or prolonged reaction times can lead to the degradation of sensitive substrates or products. Monitor the reaction progress by TLC and aim for the shortest reaction time necessary for a reasonable conversion.
Q3: I am isolating a product, but it is not the expected formylated phthalazine-1,4-dione. What are the possible side products?
A3: The Vilsmeier-Haack reaction can sometimes lead to unexpected products. In the context of phthalazine-1,4-diones, potential side reactions include:
-
Diformylation: In some cases, diformylation can occur, especially if the substrate has multiple activated positions or under forcing reaction conditions.[8]
-
Ring-Opening or Rearrangement: Although less common, highly reactive intermediates or harsh conditions could potentially lead to ring-opening of the phthalazine-1,4-dione core or other molecular rearrangements.
-
Reaction with the Amide Moiety: The lactam functionality within the phthalazine-1,4-dione could potentially react with the Vilsmeier reagent, leading to undesired modifications. A study has shown that the structural differences between N-aminophthalimides and phthalazine-1,4-diones can be determined using the Vilsmeier reagent.[6]
Q4: What are the recommended work-up procedures for a Vilsmeier-Haack reaction with phthalazine-1,4-diones?
A4: A standard work-up procedure involves quenching the reaction mixture, followed by extraction and purification.
-
Quenching: The reaction mixture is typically cooled to 0°C and slowly poured into a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.[3][7]
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and DMF.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.[3]
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Phthalazine-1,4-diones
This protocol provides a general starting point for the formylation of phthalazine-1,4-diones. Optimization of temperature, reaction time, and reagent ratios may be necessary for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[1]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
2. Reaction with Phthalazine-1,4-dione:
-
Dissolve the phthalazine-1,4-dione substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the substrate solution to the freshly prepared Vilsmeier reagent at 0°C.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or another suitable base.
-
Stir the mixture until the intermediate iminium salt is completely hydrolyzed to the aldehyde.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Generic Heterocyclic System (Illustrative)
| Entry | Substrate:Reagent Ratio (POCl₃:DMF) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1:1.5:3 | DCE | 60 | 4 | < 5 | Starting material recovered[1] |
| 2 | 1:3:6 | DCE | 80 | 4 | 65 | Moderate conversion |
| 3 | 1:5:10 | DCE | 80 | 8 | 85 | Good conversion |
| 4 | 1:5:10 | DMF | 100 | 6 | 90 | High conversion |
| 5 | 1:7:14 | DCE | 80 | 8 | 75 | Some decomposition observed[1] |
Note: This table is illustrative and based on general principles of optimizing the Vilsmeier-Haack reaction. Actual results will vary depending on the specific phthalazine-1,4-dione substrate.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack reaction on phthalazine-1,4-diones.
Caption: Troubleshooting logic for common issues in the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. growingscience.com [growingscience.com]
Technical Support Center: Phthalazine Derivative Synthesis Scale-Up
Welcome to the Technical Support Center for the scale-up of phthalazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the transition from laboratory to pilot plant and manufacturing scales.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of phthalazine derivative synthesis, presented in a question-and-answer format.
Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scales
Question: We are experiencing a significant drop in yield and slower reaction kinetics now that we have moved from a 1L to a 100L reactor. What are the likely causes and how can we troubleshoot this?
Answer: This is a common challenge in process scale-up and can be attributed to several factors related to mass and heat transfer.
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition, thereby reducing the yield.
-
Troubleshooting:
-
Agitation Speed: Review and optimize the agitator speed. What worked in the lab may not be sufficient for a larger vessel. Consider the impeller type and its position within the reactor.
-
Baffling: Ensure the reactor has adequate baffling to prevent vortex formation and improve mixing efficiency.
-
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more challenging to control the reaction temperature, especially for exothermic or endothermic reactions.
-
Troubleshooting:
-
Heating/Cooling Jacket: Verify that the reactor's heating and cooling system is capable of maintaining the desired temperature throughout the reaction.
-
Controlled Addition: For exothermic reactions, consider a slower, controlled addition of reagents to manage the heat generated. Reaction calorimetry can be a valuable tool to assess the thermal risk before scaling up.[1][2][3]
-
-
-
Solubility Issues: Poor solubility of reactants at lower temperatures can lead to a heterogeneous mixture and slow reaction rates.[4]
-
Troubleshooting:
-
Solvent Selection: Re-evaluate the solvent system. A solvent that works well at a small scale might not be optimal for a larger batch where temperature gradients can affect solubility.
-
Temperature Profile: Ensure the reaction mixture reaches and maintains the temperature required for complete dissolution of all starting materials.
-
-
Issue 2: Increased Impurity Profile in the Final Product
Question: Our scaled-up batch of a phthalazine derivative shows several new impurities and higher levels of known impurities compared to our lab-scale synthesis. How can we identify and control these?
Answer: Impurity formation is a critical concern during scale-up. The longer reaction times and potential for localized temperature variations in larger reactors can lead to the formation of byproducts. For instance, in the industrial synthesis of Hydralazine, several process-related impurities have been identified.[5][6]
Common Impurities in Phthalazine Synthesis:
| Impurity Name | Chemical Structure | Common Origin |
| Phthalazinone | 1(2H)-Phthalazinone | Hydrolysis of 1-chlorophthalazine intermediate or thermal degradation of hydralazine.[5] |
| Phthalazine | Phthalazine | Degradation of hydralazine.[5] |
| 3-Methyl-s-triazolo[3,4-a]phthalazine | A known metabolite of hydralazine that can also form as a process impurity. | |
| 1-(2-phthalazin-1-ylhydrazino)phthalazine | "Hazh Dimer" | A process-related impurity in Hydralazine synthesis.[6][7] |
| Hydralazine-N-lactose | An impurity formed in hydralazine tablets, not typically a process impurity in the API synthesis.[8] |
Troubleshooting Impurities:
-
Impurity Identification: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the unknown impurities.[5][6] This is the first step in understanding their formation mechanism.
-
Reaction Conditions:
-
Temperature Control: As mentioned, localized overheating can lead to degradation and side reactions. Tighter control of the reaction temperature is crucial.
-
Stoichiometry: Carefully control the stoichiometry of reagents. An excess of a particular reactant can lead to the formation of specific impurities.
-
-
Work-up and Isolation:
-
Quenching: Ensure the reaction is properly quenched to stop side reactions from occurring during work-up.
-
Crystallization: Optimize the crystallization process. The choice of solvent, cooling profile, and agitation can significantly impact the purity of the isolated product. "Oiling out," where the product separates as a liquid instead of a solid, can trap impurities and should be avoided.[9]
-
Issue 3: Challenges with Product Isolation and Crystallization
Question: We are struggling to crystallize our phthalazine derivative at a larger scale. The product is "oiling out" or forming very fine particles that are difficult to filter. What can we do?
Answer: Crystallization is a critical step that is often challenging to scale up. The hydrodynamics and thermodynamics of a large crystallizer are very different from a lab flask.
Troubleshooting Crystallization:
-
"Oiling Out": This occurs when the product separates from the solution as a liquid instead of a solid, often due to high supersaturation or the presence of impurities.[9]
-
Slower Cooling: Employ a slower, more controlled cooling profile to prevent the solution from becoming too supersaturated too quickly.
-
Seeding: Introduce seed crystals at the appropriate temperature to encourage controlled crystal growth rather than spontaneous nucleation.
-
Solvent System: The solvent may be too good, or its boiling point may be higher than the melting point of your product. Consider using a co-solvent system to adjust the solubility properties.
-
-
Fine Particle Formation: This can be caused by rapid nucleation due to high supersaturation or inadequate mixing.
-
Agitation: Optimize the agitation speed to keep the crystals suspended and promote growth over nucleation.
-
Control of Supersaturation: Use techniques like controlled cooling or anti-solvent addition to maintain a lower level of supersaturation.
-
-
Filtration and Drying:
-
Crystal Morphology: Aim for a crystal habit that is easily filtered and dried. Needles or very fine powders can be problematic. The crystallization conditions can often be modified to favor more robust crystal shapes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of phthalazine derivatives, especially when using hydrazine and phosphorus oxychloride?
A1: Hydrazine and phosphorus oxychloride are highly hazardous materials, and their handling at a large scale requires stringent safety protocols.
-
Hydrazine: It is acutely toxic, a suspected carcinogen, corrosive, and can be flammable and explosive.[7][10][11][12]
-
Handling: Always handle hydrazine in a well-ventilated area, preferably in a closed system. Use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (butyl rubber is often recommended), and safety goggles with a face shield.[13][14] An emergency shower and eyewash station should be readily accessible.
-
Storage: Store hydrazine away from oxidizing agents, acids, and sources of ignition.[11]
-
Waste Disposal: Hydrazine waste is considered hazardous and must be disposed of according to regulations.[10]
-
-
Phosphorus Oxychloride (POCl₃): It is a highly corrosive and toxic substance that reacts violently with water.
-
Handling: Use in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Reactions: The reaction of phthalazinone with POCl₃ can be exothermic.[15] On a large scale, this reaction must be carefully controlled, often by slow addition of the reagent and efficient cooling.
-
Q2: How can we predict and control the exothermicity of our reaction during scale-up?
A2: Reaction calorimetry is an essential tool for assessing the thermal hazards of a chemical process before scale-up.[1][2] It provides data on the heat of reaction, the rate of heat release, and the maximum temperature the reaction could reach in a cooling failure scenario (adiabatic temperature rise). This information is critical for designing a safe and robust process at a larger scale.
Q3: Are there any specific analytical methods recommended for monitoring the progress and purity of phthalazine synthesis at an industrial scale?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring reaction progress and determining the purity of the final product.[5][6] A well-developed HPLC method can separate the starting materials, intermediates, the final product, and any impurities, allowing for accurate quantification. Process Analytical Technology (PAT) tools can also be implemented for real-time monitoring of the reaction.
Q4: What are some general considerations for solvent selection during the scale-up of phthalazine synthesis?
A4: When selecting a solvent for large-scale synthesis, several factors beyond just solubility need to be considered:
-
Safety: Flammability, toxicity, and environmental impact are major concerns.
-
Cost: The cost of the solvent can become a significant factor at a large scale.
-
Work-up: The solvent should allow for easy product isolation and purification. Its boiling point and miscibility with other solvents are important considerations.
-
Regulatory Compliance: The chosen solvent must be acceptable for use in pharmaceutical manufacturing if the phthalazine derivative is an active pharmaceutical ingredient (API).
Experimental Protocols
The following are generalized experimental protocols that highlight key considerations for the scale-up of a common phthalazine synthesis route. Note: These are illustrative and should be adapted and optimized for your specific process and equipment.
Protocol 1: Synthesis of 1-Chlorophthalazine from Phthalazinone (Scale-Up Considerations)
This two-step process is a common starting point for many phthalazine derivatives.
Step 1: Phthalazinone Synthesis
-
Reaction: Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent like acetic acid or an alcohol.
-
Scale-Up Considerations:
-
Reagent Addition: Hydrazine hydrate is highly reactive and the reaction can be exothermic. On a large scale, add the hydrazine hydrate slowly and in a controlled manner to the solution of phthalic anhydride, while carefully monitoring the internal temperature.
-
Off-gassing: The reaction may produce vapors. Ensure the reactor is properly vented.
-
Crystallization: The product often crystallizes upon cooling. A controlled cooling profile is necessary to obtain a product with good filterability.
-
Step 2: Chlorination of Phthalazinone
-
Reaction: Phthalazinone is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a co-solvent.
-
Scale-Up Considerations:
-
Safety: This is a hazardous reaction. All operations must be conducted in a closed system with appropriate scrubbing for any evolved HCl gas. All personnel must wear appropriate PPE.
-
Exotherm Control: The reaction is exothermic.[15] POCl₃ should be added portion-wise or via a dropping funnel at a controlled rate to maintain the desired reaction temperature.
-
Work-up: The reaction is typically quenched by carefully adding the reaction mixture to ice water. This is a highly exothermic and potentially hazardous step at a large scale. The quench should be performed slowly and with vigorous stirring in a vessel designed to handle the evolution of heat and gas.
-
Protocol 2: General Procedure for Nucleophilic Substitution on 1-Chlorophthalazine (Scale-Up Considerations)
-
Reaction: 1-Chlorophthalazine is reacted with a nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a base.
-
Scale-Up Considerations:
-
Homogeneity: Ensure all reactants are fully dissolved or well-suspended. Inadequate mixing can lead to incomplete reaction and byproduct formation.
-
Product Isolation: The product is often isolated by precipitation or crystallization. As discussed in the troubleshooting section, this step requires careful control of temperature, cooling rate, and agitation to ensure a high-quality product.
-
Purification: At a larger scale, purification by column chromatography is often not feasible. Therefore, developing a robust crystallization process that effectively removes impurities is crucial.
-
Visualizations
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A logical workflow for troubleshooting low yields during the scale-up of phthalazine synthesis.
Key Relationships in Phthalazine Synthesis Scale-Updot
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of hydralazine-<i>N</i>-lactose and its metabolites<i> in vitro</i> [jcpu.cpu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. arxada.com [arxada.com]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Aminophthalazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of aminophthalazine compounds using recrystallization methods.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of aminophthalazine derivatives.
| Problem | Possible Cause | Solution |
| Compound does not dissolve | 1. Inappropriate solvent: The polarity of the solvent may not be suitable for the aminophthalazine derivative. 2. Insufficient solvent: The volume of the solvent may be too low to dissolve the compound, even at elevated temperatures. 3. Low temperature: The solvent may not have reached a high enough temperature to facilitate dissolution. | 1. Select a different solvent: Aminophthalazines are generally soluble in polar organic solvents. Consider solvents like ethanol, methanol, or ethyl acetate. For less soluble derivatives, a mixed solvent system (e.g., ethanol/water) may be effective. 2. Increase solvent volume: Add small increments of hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce recovery yield. 3. Ensure adequate heating: Make sure the solvent is heated to its boiling point and that this temperature is maintained during the dissolution process. |
| Oiling out | 1. Solution is supersaturated: The compound is coming out of solution above its melting point. 2. Insoluble impurities present: The presence of significant impurities can lower the melting point of the mixture. 3. Cooling too rapidly: Rapid cooling can favor the formation of an oil over crystals. | 1. Add more solvent: Add a small amount of hot solvent to decrease the saturation of the solution. 2. Perform a hot filtration: If insoluble impurities are suspected, filter the hot solution before allowing it to cool. 3. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| No crystal formation | 1. Too much solvent used: The solution is not saturated at the lower temperature. 2. Supersaturation: The solution is in a metastable state and requires a nucleation site to initiate crystallization. 3. Cooling period is too short: Insufficient time has been allowed for crystal growth. | 1. Reduce solvent volume: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution, or add a seed crystal of the pure compound. 3. Extend cooling time: Allow the solution to stand at a low temperature for a longer period. |
| Low recovery yield | 1. Excessive solvent use: Too much of the compound remains dissolved in the mother liquor.[1] 2. Premature crystallization: Crystals formed during hot filtration were lost. 3. Washing with warm solvent: The crystals were washed with a solvent that was not sufficiently cold, leading to dissolution. | 1. Use the minimum amount of hot solvent: Carefully add just enough hot solvent to dissolve the compound. 2. Minimize heat loss during filtration: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Use ice-cold solvent for washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss. |
| Colored impurities in crystals | 1. Colored impurities co-crystallize: The impurities have similar solubility properties to the desired compound. 2. Impurities adsorbed onto the crystal surface: Highly colored impurities can adhere to the growing crystals. | 1. Use an activated carbon treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Repeat recrystallization: A second recrystallization may be necessary to achieve the desired level of purity. |
Frequently Asked Questions (FAQs)
Q1: What are the best single solvents for recrystallizing aminophthalazine compounds?
A1: Based on available solubility data for 1-aminophthalazine, suitable single solvents would be those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, and ethyl acetate are good starting points. Water is generally a poor solvent for aminophthalazines unless used in a mixed solvent system.
Q2: When should I use a mixed solvent system for recrystallization?
A2: A mixed solvent system is beneficial when a single solvent does not provide the desired solubility profile. For aminophthalazines, a common and effective mixed solvent system is ethanol and water. The compound is typically dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes slightly turbid. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I purify an aminophthalazine that is difficult to crystallize?
A3: If standard recrystallization methods are unsuccessful, consider converting the aminophthalazine to its salt form. Amines can often be protonated with an acid (e.g., HCl) to form a salt that may have more favorable crystallization properties. After recrystallizing the salt, the pure aminophthalazine can be regenerated by treatment with a base.
Q4: My aminophthalazine derivative has a high melting point. Does this affect the choice of solvent?
A4: Yes, a high melting point is generally advantageous for recrystallization as it reduces the likelihood of the compound "oiling out." You can use higher-boiling point solvents without the concern of the compound melting in the hot solution.
Experimental Protocols
General Protocol for Recrystallization of an Aminophthalazine Derivative
This protocol provides a general procedure that can be adapted for various aminophthalazine compounds.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude aminophthalazine in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Test a range of solvents to find the most suitable one. Common choices include ethanol, methanol, ethyl acetate, and ethanol/water mixtures.
2. Dissolution:
-
Place the bulk of the crude aminophthalazine in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the flask on a hot plate while stirring until the solvent boils.
-
Add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip).
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated carbon present, perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving flask.
-
Pour the hot solution through a fluted filter paper in the hot funnel.
5. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Continue to draw air through the crystals on the filter to partially dry them.
7. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Data Presentation
Table 1: Qualitative Solubility of 1-Aminophthalazine
| Solvent | Solubility |
| DMSO | Sparingly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Water | Slightly Soluble[1] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Visualizations
References
Identifying and minimizing impurities in chlorophthalazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophthalazine reactions. Our aim is to help you identify and minimize impurities, ensuring the integrity of your research and development processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter during the synthesis of 1-chlorophthalazine from 1(2H)-phthalazinone using phosphorus oxychloride (POCl₃)?
A1: The most frequently observed impurities in this reaction are:
-
1,4-Dichlorophthalazine: This is the most common byproduct, arising from the over-chlorination of the starting material.[1][2]
-
Unreacted 1(2H)-Phthalazinone: Incomplete reaction can lead to the presence of the starting material in your final product.
-
Phosphorous-containing byproducts: Residual phosphorus oxychloride and its hydrolysis products (e.g., phosphoric acid, hydrochloric acid) can contaminate the product if the workup procedure is not thorough.
Q2: My reaction is producing a high percentage of 1,4-dichlorophthalazine. How can I minimize its formation?
A2: High levels of 1,4-dichlorophthalazine are typically due to overly aggressive reaction conditions. To minimize this impurity, consider the following adjustments:
-
Control the Reaction Temperature: Maintain a consistent and moderate reaction temperature. High temperatures can promote the formation of the dichlorinated byproduct.
-
Optimize Stoichiometry: Use a controlled molar ratio of phosphorus oxychloride to 1(2H)-phthalazinone. An excessive amount of POCl₃ can lead to over-chlorination.
-
Monitor Reaction Time: Closely monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction once the starting material is consumed can prevent further chlorination.
Q3: I'm observing unreacted starting material in my product. What could be the cause and how do I fix it?
A3: The presence of unreacted 1(2H)-phthalazinone suggests an incomplete reaction. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Phosphorus oxychloride is sensitive to moisture. Ensure your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of POCl₃.
-
Check Reagent Quality: Verify the purity and reactivity of your phosphorus oxychloride.
-
Increase Reaction Time or Temperature: If the reaction is proceeding slowly, a modest increase in reaction time or a slight elevation of temperature might be necessary. However, be cautious as this could also increase the formation of 1,4-dichlorophthalazine.
Q4: How can I effectively remove residual phosphorus-containing impurities after the reaction?
A4: A careful workup procedure is crucial for removing phosphorous byproducts. The standard method involves quenching the reaction mixture by slowly adding it to ice-water. This hydrolyzes the excess POCl₃. Subsequent neutralization with a base, such as sodium bicarbonate or ammonium hydroxide, will neutralize the resulting acids. Thorough washing of the crude product with water is also essential.
Q5: What is the recommended method for purifying crude 1-chlorophthalazine?
A5: Recrystallization is a common and effective method for purifying 1-chlorophthalazine. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to consider for recrystallization of 1-chlorophthalazine and related compounds include ethanol, ethanol/water mixtures, and toluene. It is advisable to perform small-scale solvent screening to find the optimal conditions for your specific impurity profile.
Data Presentation
Table 1: Common Impurities in 1-Chlorophthalazine Synthesis
| Impurity Name | Chemical Structure | Typical Reason for Formation |
| 1,4-Dichlorophthalazine | C₈H₄Cl₂N₂ | Over-chlorination (excess POCl₃, high temperature) |
| 1(2H)-Phthalazinone | C₈H₆N₂O | Incomplete reaction |
| Phosphoric Acid | H₃PO₄ | Hydrolysis of POCl₃ during workup |
Experimental Protocols
Protocol 1: Synthesis of 1-Chlorophthalazine from 1(2H)-Phthalazinone
Materials:
-
1(2H)-Phthalazinone
-
Phosphorus oxychloride (POCl₃)
-
Dry reaction vessel with a reflux condenser and magnetic stirrer
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Distilled water
Procedure:
-
In a dry reaction vessel under an inert atmosphere, add 1(2H)-phthalazinone.
-
Slowly add phosphorus oxychloride to the reaction vessel with stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the crude product thoroughly with cold distilled water.
-
Dry the crude 1-chlorophthalazine under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Objective: To separate and quantify 1-chlorophthalazine and the primary impurity, 1,4-dichlorophthalazine.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method. The gradient and specific mobile phase composition may need to be optimized for your specific sample and instrument.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1-chlorophthalazine.
Caption: Troubleshooting logic for common impurities in chlorophthalazine synthesis.
References
Validation & Comparative
Spectral Analysis of 4-Chlorophthalazin-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chlorophthalazin-1-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this analysis is based on established NMR principles and comparative data from structurally related compounds, including phthalazine and its substituted derivatives. This guide is intended to serve as a reference for researchers and scientists in the fields of medicinal chemistry and drug development for the characterization of similar molecular scaffolds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine group. The chemical shifts are influenced by the electron-withdrawing effect of the chloro group and the electron-donating nature of the amine group, as well as the nitrogen atoms within the phthalazine ring system.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.2 - 8.4 | d | ~8.0 |
| H-6 | 7.8 - 8.0 | t | ~7.5 |
| H-7 | 7.6 - 7.8 | t | ~7.5 |
| H-8 | 8.0 - 8.2 | d | ~8.0 |
| NH₂ | 6.5 - 7.5 | br s | - |
Disclaimer: The data presented in this table is a prediction based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the this compound molecule. The carbons directly attached to the nitrogen and chlorine atoms are expected to show significant shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 158 - 162 |
| C-4 | 145 - 150 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 124 - 128 |
| C-7 | 130 - 134 |
| C-8 | 122 - 126 |
| C-8a | 135 - 140 |
Disclaimer: The data presented in this table is a prediction based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
Comparative Analysis with Phthalazine
For contextual understanding, the predicted spectral data of this compound can be compared with the experimental data of the parent compound, phthalazine.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for Phthalazine in CDCl₃.
| Nucleus | Chemical Shift (δ, ppm) |
| H-1, H-4 | 9.53 |
| H-5, H-8 | 8.05 |
| H-6, H-7 | 7.85 |
| C-1, C-4 | 152.1 |
| C-5, C-8 | 127.4 |
| C-6, C-7 | 133.0 |
| C-4a, C-8a | 129.2 |
The introduction of the chloro and amine substituents in this compound is expected to break the symmetry observed in phthalazine, leading to distinct signals for each proton and carbon atom in the substituted ring. The electron-donating amino group at C-1 would shield the adjacent protons and carbons, while the electron-withdrawing chloro group at C-4 would deshield them.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A range covering from -2 to 12 ppm is typically sufficient for aromatic compounds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A range covering from 0 to 200 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent signal or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Pick the peaks and report the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Visualization of this compound
To aid in the spectral assignment, the chemical structure of this compound is provided below.
A Comparative Guide to FT-IR Spectral Analysis of Phthalazine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the FT-IR spectra of phthalazine precursors and their resulting products, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectra of common precursors used in phthalazine synthesis and the resulting phthalazine products. By presenting clear, quantitative data and detailed experimental methodologies, this document aims to facilitate the characterization and verification of phthalazine derivatives in a laboratory setting.
Experimental Data: FT-IR Spectral Comparison
The synthesis of phthalazine derivatives often involves the reaction of a phthalic acid derivative, such as phthalic anhydride or 2-carboxybenzaldehyde, with hydrazine hydrate. The transformation of the functional groups during this reaction can be effectively monitored using FT-IR spectroscopy. Below is a summary of the characteristic FT-IR absorption peaks for a representative precursor (phthalic anhydride and hydrazine hydrate) and the resulting product (phthalazine).
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) | Appearance/Disappearance in Product |
| Phthalic Anhydride | C=O (anhydride) | ~1850 and ~1760 (symmetric and asymmetric stretching) | Disappears |
| C-O-C (anhydride) | ~1250 and ~950 | Disappears | |
| C-H (aromatic) | ~3100-3000 | Remains | |
| C=C (aromatic) | ~1600-1450 | Remains | |
| Hydrazine Hydrate | N-H (stretching) | ~3350-3150 (broad) | Disappears (or shifts in derivative) |
| N-H (bending) | ~1630 | Disappears (or shifts in derivative) | |
| O-H (stretching, from water) | ~3400 (broad) | May remain depending on sample purity | |
| Phthalazine | C=N (in-ring) | ~1630-1500 | Appears |
| C-H (aromatic) | ~3100-3000 | Remains | |
| C=C (aromatic) | ~1600-1450 | Remains | |
| N-N (stretching) | ~1100-1000 | Appears |
Note: The exact wavenumbers can vary depending on the specific derivative, the sample preparation method, and the spectrometer's resolution.
Experimental Protocols
The following is a generalized protocol for obtaining FT-IR spectra of phthalazine precursors and products.
Objective: To acquire the FT-IR spectra of the precursor(s) and the synthesized phthalazine product for comparative analysis.
Materials:
-
Phthalazine precursor (e.g., phthalic anhydride, hydrazine hydrate)
-
Synthesized phthalazine product
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle (agate)
-
Hydraulic press for KBr pellet preparation
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In the mortar, grind a small amount (1-2 mg) of the sample (precursor or product) into a fine powder.
-
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to the die of the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data by performing a background subtraction.
-
Identify and label the significant absorption peaks in the spectra of the precursor(s) and the product.
-
Compare the spectra to identify the disappearance of precursor-specific peaks and the appearance of product-specific peaks, confirming the chemical transformation.
-
Visualization of Functional Group Transformation
The following diagram illustrates the key functional group changes during the synthesis of phthalazine from phthalic anhydride and hydrazine, as observed through FT-IR spectroscopy.
Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry Analysis of 4-Chlorophthalazin-1-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of mass spectrometry techniques for 4-Chlorophthalazin-1-amine derivatives, offering insights into their fragmentation patterns based on established principles and data from structurally related compounds.
The analysis of this compound and its derivatives by mass spectrometry is crucial for confirming molecular weight, determining elemental composition, and deducing structural information through fragmentation analysis. While specific experimental data for this class of compounds is not extensively published, we can predict their behavior under various ionization techniques by examining the fragmentation of similar phthalazine and chloro-substituted aromatic amine structures. This guide will explore expected fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) and provide standardized protocols for their analysis.
Predicted Fragmentation Patterns and Key Ions
The core structure of this compound suggests several likely fragmentation pathways. The presence of the chlorine atom introduces a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments, which is a key diagnostic feature. The phthalazine ring, a stable aromatic system, is expected to influence fragmentation significantly.
Under typical EI conditions, which involve high energy, extensive fragmentation is anticipated. In contrast, ESI, a softer ionization technique, is likely to yield a prominent protonated molecule [M+H]+ with less in-source fragmentation.
Here, we present a predicted fragmentation table for a representative molecule: 4-Chloro-N-methylphthalazin-1-amine (Molecular Weight: 193.62 g/mol ).
| Predicted Ion | m/z (for 35Cl) | Proposed Structure/Loss | Ionization Technique | Predicted Relative Abundance |
| [M]+. | 193 | Molecular Ion | EI | Moderate |
| [M+H]+ | 194 | Protonated Molecule | ESI | High |
| [M-CH3]+ | 178 | Loss of methyl radical | EI | Moderate to High |
| [M-Cl]+ | 158 | Loss of chlorine radical | EI | Moderate |
| [C8H5N2]+ | 129 | Loss of HCl and CH3N | EI | Moderate |
| [C7H4N]+ | 102 | Further fragmentation of the phthalazine ring | EI | Low to Moderate |
| [C6H4]+ | 76 | Benzene ring fragment | EI | Low |
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and depends on the analytical goal.
-
Electron Ionization (EI): Best suited for structural elucidation due to its extensive and reproducible fragmentation patterns. It is ideal for creating mass spectral libraries. However, the molecular ion may be weak or absent for some derivatives.
-
Electrospray Ionization (ESI): The preferred method for determining molecular weight due to the prevalence of the [M+H]+ ion. It is also highly compatible with liquid chromatography (LC-MS), enabling the analysis of complex mixtures and metabolic studies. Fragmentation can be induced in the collision cell (tandem mass spectrometry, MS/MS) to obtain structural information.
Experimental Protocols
Below are generalized protocols for the mass spectrometry analysis of this compound derivatives.
Sample Preparation
-
For EI (Direct Infusion):
-
Dissolve 1-2 mg of the compound in 1 mL of a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography inlet.
-
-
For ESI (LC-MS):
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acid additive (e.g., 0.1% formic acid) to promote protonation.
-
Mass Spectrometry Parameters
Electron Ionization (EI-MS):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
Electrospray Ionization (ESI-MS):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4.5 kV
-
Nebulizer Gas (N2) Pressure: 30-50 psi
-
Drying Gas (N2) Flow Rate: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Fragmentor Voltage: 70-120 V (can be varied to control in-source fragmentation)
-
Mass Range: m/z 50-500
Visualizing Fragmentation and Workflows
To better understand the proposed fragmentation and the analytical process, the following diagrams are provided.
Caption: Predicted EI Fragmentation Pathway of 4-Chloro-N-methylphthalazin-1-amine.
Caption: General Experimental Workflow for MS Analysis of this compound Derivatives.
Novel Phthalazinone Derivatives Demonstrate Potent Cytotoxicity Against Various Cancer Cell Lines
A comparative analysis of novel phthalazinone derivatives reveals their significant potential as anticancer agents, with several compounds exhibiting cytotoxic effects comparable or superior to established chemotherapy drugs. In vitro studies highlight the efficacy of these compounds against a range of human cancer cell lines, including breast, colon, and lung cancer, underscoring their promise in the development of new cancer therapies.
Scientists are increasingly focusing on phthalazinone scaffolds due to their diverse pharmacological activities.[1] Recent research has led to the synthesis of novel derivatives that demonstrate significant cytotoxicity by targeting various cellular mechanisms.[2] These mechanisms include the inhibition of key enzymes involved in cancer progression, such as VEGFR-2, PARP, EGFR, and Aurora kinases, as well as the induction of apoptosis (programmed cell death).[1][3] This guide provides a comparative overview of the cytotoxic activity of these novel compounds against standard anticancer drugs, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Analysis
The effectiveness of a cytotoxic compound is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values for several novel phthalazinone derivatives compared to standard chemotherapeutic agents across various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Phthalazinone Derivatives | ||||
| Compound 12d | MDA-MB-231 (Breast) | 0.57 | Erlotinib | 1.02[4] |
| Compound 12c | MDA-MB-231 (Breast) | 1.89 | Erlotinib | 1.02[4] |
| Compound 11d | MDA-MB-231 (Breast) | 0.92 | Erlotinib | 1.02[4] |
| Compound 12d | MCF-7 (Breast) | 1.9 | Erlotinib | 1.32[4] |
| Compound 12c | MCF-7 (Breast) | 1.4 | Erlotinib | 1.32[4] |
| Compound 11d | MCF-7 (Breast) | 2.1 | Erlotinib | 1.32[4] |
| Compound 12b | HCT-116 (Colon) | 0.32 | Sorafenib | 2.93[5] |
| Compound 13c | HCT-116 (Colon) | 0.64 | Sorafenib | 2.93[5] |
| Compound 9c | HCT-116 (Colon) | 1.58 | Sorafenib | 2.93[5] |
| Pyran-Linked Phthalazinone-Pyrazole Hybrids | ||||
| Compound 4c | A549 (Lung) | 9.8 | - | - |
| Compound 4b | A549 (Lung) | 10.6 | - | - |
| Compound 4c | HeLa (Cervical) | 10.1 | - | - |
| Compound 4b | HeLa (Cervical) | 11.8 | - | - |
| Phthalazinone-Dithiocarbamate Hybrids | ||||
| Compounds 6e, 8e, 6g, 9a-b, 9d, 9g | A2780 (Ovarian), NCI-H460 (Lung), MCF-7 (Breast) | < 10 | Cisplatin | - |
Experimental Protocols
The evaluation of the cytotoxic effects of these novel phthalazinone derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay is a standard method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[7] The plates are then incubated for 24 hours to allow the cells to attach to the surface of the wells.[7]
-
Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of the novel phthalazinone derivatives.[7] Control wells containing a vehicle (like DMSO) and a positive control (a standard anticancer drug) are also included.[7] The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Reagent Addition: After the treatment period, the MTT reagent is added to each well.[6] The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization: The medium containing the MTT reagent is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action of these novel compounds, the following diagrams illustrate a typical cytotoxicity assay workflow and a key signaling pathway targeted by some phthalazinone derivatives.
Caption: Workflow of a typical MTT cytotoxicity assay.
Caption: Inhibition of VEGFR-2 signaling by phthalazinone derivatives.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent | Bentham Science [benthamscience.com]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Phthalazine Derivatives: 4-Chlorophthalazin-1-amine Analogs vs. Other Phthalazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of phthalazine derivatives, with a focus on analogs of 4-Chlorophthalazin-1-amine and their performance against other phthalazine-based compounds. The information presented is supported by experimental data from various studies to assist in the evaluation and development of novel therapeutic agents.
Introduction
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. Notably, many phthalazine derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[2][3]
This guide will focus on comparing the biological activities of substituted 4-amino-phthalazines, using the well-characterized VEGFR inhibitor Vatalanib as a key example, against other phthalazine derivatives with different substitution patterns and mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro biological activity of selected phthalazine derivatives, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of Phthalazine Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Vatalanib (PTK787) | A549 (Lung) | 20.27 | [4] |
| HT-29 (Colon) | 21.96 | [4] | |
| MDA-MB-231 (Breast) | 63.90 | [4] | |
| Compound 7e | A549 (Lung) | 2.19 | [4] |
| HT-29 (Colon) | 2.19 | [4] | |
| MDA-MB-231 (Breast) | 0.013 | [4] | |
| Compound 9c | HCT-116 (Colon) | 1.58 | [5] |
| Compound 12b | HCT-116 (Colon) | 0.32 | [5] |
| Compound 13c | HCT-116 (Colon) | 0.64 | [5] |
| Sorafenib (Reference) | HCT-116 (Colon) | 3.23 | [5] |
Table 2: In Vitro Enzyme Inhibitory Activity of Phthalazine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Vatalanib (PTK787) | VEGFR-1 | 77 | [6] |
| VEGFR-2 | 37 | [6][7] | |
| VEGFR-3 | 190 | [6] | |
| PDGFRβ | 600 | [6] | |
| c-Kit | 700 | [6] | |
| Compound 11c (PARP Inhibitor) | PARP-1 | 97 | [3] |
| Olaparib (Reference PARP Inhibitor) | PARP-1 | 139 | [3] |
| Compound 2g (VEGFR-2 Inhibitor) | VEGFR-2 | 148 | [2] |
| Compound 4a (VEGFR-2 Inhibitor) | VEGFR-2 | 196 | [2] |
| Sorafenib (Reference VEGFR-2 Inhibitor) | VEGFR-2 | 100 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. The inhibition of the kinase by a test compound leads to a decrease in the phosphorylation of the substrate, which can be detected using various methods, such as luminescence or fluorescence.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay). This often involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
PARP-1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to the PARP-1 activity.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Blocking: Block the wells to prevent non-specific binding.
-
Inhibitor Addition: Add serial dilutions of the test compounds or a vehicle control to the wells.
-
Enzyme Reaction: Add PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction. Incubate at room temperature for 1 hour.
-
Detection: Add streptavidin-HRP to the wells and incubate.
-
Substrate Addition: Add a chemiluminescent HRP substrate.
-
Signal Measurement: Measure the luminescence signal, which is proportional to PARP-1 activity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by phthalazine derivatives and a general workflow for their biological evaluation.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: PARP-1 signaling in DNA single-strand break repair.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Rise of Phthalazines: A Comparative Guide to Their In-Vitro Antitumor Efficacy
The quest for novel and more effective anticancer agents has led researchers to explore the therapeutic potential of phthalazine derivatives. These heterocyclic compounds have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against a range of human cancer cell lines. This guide provides a comparative analysis of the in-vitro antitumor activity of various phthalazine compounds, supported by experimental data from recent studies, to assist researchers, scientists, and drug development professionals in this dynamic field.
Phthalazine and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Several studies have focused on the synthesis and evaluation of novel phthalazine-based compounds, revealing their potential to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell proliferation and survival.[1] This guide summarizes key findings on the in-vitro cytotoxicity of selected phthalazine derivatives, details the experimental protocols used for their evaluation, and visualizes the associated cellular mechanisms.
Comparative Antitumor Activity of Phthalazine Derivatives
The antitumor efficacy of various phthalazine derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values for several novel phthalazine compounds against a panel of human cancer cell lines, compared with established anticancer drugs.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference Drug (IC50 µM) |
| Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids | ||||||
| Compound 4d | 0.90 ± 0.02 | 1.40 ± 0.06 | 2.16 ± 0.02 | - | - | Etoposide (>0.92 for MCF-7)[2] |
| Compound 4e | - | - | - | - | - | Etoposide[2] |
| Compound 4c | - | - | - | - | - | Etoposide[2] |
| Compound 4h | - | - | - | - | - | Etoposide[2] |
| 1,2,4-Triazolo[3,4-a]phthalazine Derivatives | ||||||
| Compound 11h | 4.5 | - | - | - | - | 5-Fluorouracil (IC50 not specified)[3] |
| Compound 6o | 16.98±0.15 | - | - | 7±0.06 | - | Sorafenib (7.26±0.3 for MCF-7, 5.47±0.3 for HCT-116)[4][5] |
| Compound 6d | 18.2±0.17 | - | - | 15±0.14 | - | Sorafenib[4][5] |
| Compound 6m | - | - | - | 13±0.11 | - | Sorafenib[4][5] |
| Compound 9b | - | - | - | 23±0.22 | - | Sorafenib[4][5] |
| Other Phthalazine Derivatives | ||||||
| Compound 7e (Phthalazinylpiperazine) | 0.013 | 2.19 | - | - | - | Vatalanib (63.90 for MDA-MB-231)[6] |
| Compound 32a (Topo II inhibitor) | - | - | - | - | Potent (IC50 not specified) | -[7] |
| Compound 4b (VEGFR-2 inhibitor) | 0.06 mM | - | - | - | 0.08 mM | Sorafenib[8] |
| Compound 3e (VEGFR-2 inhibitor) | 0.19 mM | - | - | - | 0.06 mM | Sorafenib[8] |
Experimental Protocols
The in-vitro antitumor activity of the presented phthalazine compounds was primarily evaluated using the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazine derivatives for a specified duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[1][9]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.[1][9]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTT Assay Experimental Workflow
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In the context of cancer research, it is employed to determine the effects of compounds on the cell cycle and apoptosis.
Procedure:
-
Cell Treatment: Cancer cells are treated with the phthalazine compound of interest for a specific time.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with ethanol).
-
Staining: For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). For apoptosis analysis, cells are often stained with Annexin V and PI.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle or the percentage of apoptotic cells.
Mechanisms of Antitumor Activity
Several phthalazine derivatives exert their cytotoxic effects by modulating key cellular signaling pathways.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been designed as potent inhibitors of VEGFR-2.[4][5][10] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor-induced angiogenesis.
VEGFR-2 Signaling Pathway Inhibition
Induction of Apoptosis and Cell Cycle Arrest
Some phthalazine compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 11h, a 1,2,4-triazolo[3,4-a]phthalazine derivative, was found to induce early apoptosis and arrest the cell cycle at the G2/M phase in EC-9706 cells.[3] Similarly, compound 32a was reported to induce apoptosis in HepG-2 cells and arrest the cell cycle at the G2/M phase.[7] This disruption of the normal cell cycle progression can ultimately lead to cancer cell death.
Induction of Cell Cycle Arrest and Apoptosis
Conclusion
The studies highlighted in this guide demonstrate the significant potential of phthalazine derivatives as a versatile scaffold for the development of novel anticancer agents. The promising in-vitro cytotoxicity against a broad range of cancer cell lines, coupled with their ability to target key cancer-related pathways such as VEGFR-2 signaling, warrants further investigation. The comparative data presented herein serves as a valuable resource for researchers in the field of oncology drug discovery, providing a foundation for the design and development of the next generation of phthalazine-based cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 6. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of N-Alkylated Phthalazinones: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural determination of N-alkylated phthalazinones is crucial for understanding their structure-activity relationships. The alkylation of the phthalazinone scaffold can lead to two primary regioisomers: N-2 and N-3 alkylated products. Distinguishing between these isomers is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of spectroscopic techniques used to confirm the structure of these derivatives, supported by experimental data and detailed protocols.
The regioselectivity of N-alkylation in phthalazinones is a key consideration in their synthesis. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for elucidating the precise molecular structure of the resulting products. While N-alkylation is generally favored over O-alkylation, determining the exact position of the alkyl group on the nitrogen atoms of the phthalazinone ring requires careful analysis of the spectroscopic data.
Comparative Spectroscopic Analysis
A definitive assignment of the alkyl group to either the N-2 or N-3 position relies on a multi-faceted spectroscopic approach. Here, we compare the key spectroscopic signatures that differentiate between the N-2 and N-3 alkylated phthalazinone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between N-2 and N-3 alkylated phthalazinone isomers. Analysis of 1H, 13C, and two-dimensional (2D) NMR spectra, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provides unequivocal evidence for the site of alkylation.
Key Diagnostic Features in NMR:
-
1H NMR: The chemical shifts of the protons on the alkyl group and the aromatic protons of the phthalazinone core are influenced by the position of alkylation. Protons closer to the carbonyl group in the N-2 isomer may experience different shielding or deshielding effects compared to the N-3 isomer.
-
13C NMR: The chemical shift of the carbonyl carbon (C=O) is a key indicator. The electronic environment of the carbonyl group is different in the N-2 and N-3 isomers, leading to distinct chemical shifts. Similarly, the chemical shifts of the carbons in the alkyl chain can provide clues about their proximity to different parts of the phthalazinone ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for establishing long-range correlations between protons and carbons. For an N-alkylated phthalazinone, observing a correlation between the protons of the alkyl group (e.g., the N-CH2 protons) and the carbons of the phthalazinone ring can definitively pinpoint the site of alkylation. For instance, a correlation between the N-CH2 protons and the carbonyl carbon would strongly suggest N-2 alkylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. Correlations between the protons of the alkyl group and specific aromatic protons of the phthalazinone ring can provide strong evidence for a particular regioisomer.[1]
Table 1: Comparison of Hypothetical 1H and 13C NMR Data for N-2 and N-3 Ethylphthalazinone
| Spectroscopic Feature | N-2-Ethylphthalazinone (Hypothetical) | N-3-Ethylphthalazinone (Hypothetical) | Key Differentiator |
| 1H NMR (N-CH2) | ~ 4.2 ppm (quartet) | ~ 4.0 ppm (quartet) | Downfield shift for N-2 isomer due to proximity to the carbonyl group. |
| 1H NMR (Aromatic H) | Significant downfield shift of H-8 | Less pronounced shift of H-8 | Anisotropic effect of the carbonyl group on the peri-proton. |
| 13C NMR (C=O) | ~ 160 ppm | ~ 158 ppm | Deshielding of the carbonyl carbon in the N-2 isomer. |
| 13C NMR (N-CH2) | ~ 45 ppm | ~ 43 ppm | Downfield shift for the N-2 isomer's methylene carbon. |
| HMBC Correlation | N-CH2 protons to C=O and C-4a | N-CH2 protons to C-4 and C-8a | Direct correlation to the carbonyl carbon confirms N-2 alkylation. |
| NOESY Correlation | N-CH2 protons to H-8 | N-CH2 protons to H-4 | Through-space proximity confirms the position of the alkyl group. |
Note: The chemical shift values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific alkyl group and solvent used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the N-alkylated phthalazinone and its fragmentation pattern, which can sometimes offer clues to differentiate between isomers. While the molecular ions of N-2 and N-3 isomers will be identical, their fragmentation pathways under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) may differ due to the different substitution patterns.
Table 2: Comparison of Mass Spectrometry Fragmentation Data
| Fragmentation Feature | N-2-Alkylated Isomer | N-3-Alkylated Isomer | Potential Differentiator |
| Molecular Ion (M+) | Identical for both isomers | Identical for both isomers | Confirms molecular formula. |
| Key Fragment Ions | May show a more prominent loss of the alkyl group. | May exhibit a characteristic fragmentation involving the pyridazinone ring. | Differences in the relative abundance of fragment ions can be indicative. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule. The most important vibration for phthalazinones is the carbonyl (C=O) stretching frequency.
Table 3: Comparison of Infrared Spectroscopy Data
| Vibrational Mode | N-2-Alkylated Isomer (cm-1) | N-3-Alkylated Isomer (cm-1) | Key Differentiator |
| C=O Stretch | Typically around 1660-1680 | Typically around 1650-1670 | The electronic environment of the carbonyl can slightly influence its stretching frequency. |
| C-N Stretch | Present | Present | Confirms the presence of the nitrogen-containing ring. |
| Aromatic C-H Stretch | Present | Present | Confirms the presence of the aromatic ring. |
Experimental Workflow for Structure Confirmation
The logical process for confirming the structure of a synthesized N-alkylated phthalazinone is outlined below.
Caption: Logical workflow for the synthesis and structural confirmation of N-alkylated phthalazinones.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-alkylated phthalazinone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should be consistent for comparative studies.
-
Instrumentation: Experiments can be performed on a 400 MHz or higher field NMR spectrometer.
-
1H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
13C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
HMBC:
-
Pulse Sequence: Standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquisition Parameters: Optimize the long-range coupling constant (nJCH) to 8-10 Hz.
-
-
NOESY:
-
Pulse Sequence: Standard NOESY pulse sequence (e.g., noesygpph).
-
Acquisition Parameters: Use a mixing time of 500-800 ms to observe key through-space interactions.
-
Mass Spectrometry
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation: For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL. For EI, a direct insertion probe may be used for solid samples.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. For fragmentation analysis, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation.
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1 and an accumulation of 16-32 scans.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the structure of N-alkylated phthalazinones, a critical step in the advancement of medicinal chemistry and drug development.
References
Differentiating N-aminophthalimides from Phthalazine Diones via Vilsmeier Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A critical challenge in heterocyclic chemistry is the unambiguous structural identification of isomeric compounds. N-aminophthalimides and their isomeric phthalazine-1,4-diones represent such a pair where differentiation can be complex. However, the Vilsmeier-Haack reaction offers a robust and straightforward chemical method to distinguish between these two classes of compounds based on their differential reactivity, leading to distinct product types. This guide provides a comparative analysis of their behavior under Vilsmeier conditions, supported by experimental data and detailed protocols.
Principle of Differentiation
The Vilsmeier reagent, a halomethyleniminium salt typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as a weak electrophile.[1][2][3][4] The structural divergence between N-aminophthalimides and phthalazine-1,4-diones dictates their reactivity towards this reagent, enabling their differentiation.[5][6]
-
N-aminophthalimides : Possessing an exocyclic primary amino group, these compounds undergo Vilsmeier amidination. The amino group attacks the Vilsmeier reagent, leading to the formation of N,N-dimethylformimidamide derivatives.[5][7]
-
Phthalazine-1,4-diones : These isomers react differently. The Vilsmeier reagent facilitates the chlorination of the dione moieties, converting them into dichloro-substituted phthalazine derivatives.[5]
This divergent reactivity provides a clear and experimentally verifiable method for distinguishing between the two isomeric structures.
Comparative Reaction Outcomes and Yields
The Vilsmeier-Haack reaction was performed on a series of substituted N-aminophthalimides and phthalazine-1,4-diones. The results, summarized in the table below, demonstrate the consistent and distinct transformations for each class of compounds. N-aminophthalimides consistently yielded amidination products in good to excellent yields (74-88%), while phthalazine-1,4-diones were converted to their chlorinated counterparts in high yields (82-90%, with one exception).[5]
| Reactant Type | Substituent (R) | Product Type | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| N-aminophthalimide | H | Amidination | 0.5 | 50 | 88 | [5] |
| N-aminophthalimide | 4-Me | Amidination | 0.5 | 50 | 85 | [5] |
| N-aminophthalimide | 4-OMe | Amidination | 0.5 | 50 | 81 | [5] |
| N-aminophthalimide | 4-Cl | Amidination | 0.5 | 50 | 78 | [5] |
| N-aminophthalimide | 4-NO₂ | Amidination | 0.5 | 50 | 74 | [5] |
| Phthalazine-1,4-dione | H | Chlorination | 2 | 65 | 90 | [5] |
| Phthalazine-1,4-dione | 6-Me | Chlorination | 2 | 65 | 88 | [5] |
| Phthalazine-1,4-dione | 6-OMe | Chlorination | 2 | 65 | 85 | [5] |
| Phthalazine-1,4-dione | 6-Cl | Chlorination | 4 | 80 | 82 | [5] |
| Phthalazine-1,4-dione | 6-NO₂ | Chlorination | 4 | 80 | 31 | [5] |
Experimental Protocols
The following are standard procedures for the Vilsmeier reaction on N-aminophthalimides and phthalazine-1,4-diones.[5]
Protocol 1: Amidination of N-Aminophthalimides
-
To a solution of the N-aminophthalimide (1.0 equivalent) in N,N-dimethylformamide (2.0 mL), add phosphorus oxychloride (~3.0 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at 50 °C for 0.5 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution (15 mL).
-
Extract the product with dichloromethane (15 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the amidination product.
Protocol 2: Chlorination of Phthalazine-1,4-diones
-
To a solution of the phthalazine-1,4-dione (1.0 equivalent) in N,N-dimethylformamide (2.0 mL), add phosphorus oxychloride (~3.0 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at 65 °C or 80 °C for 2-4 hours, depending on the substrate.
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, pour the mixture into a saturated sodium bicarbonate solution (15 mL).
-
Extract the product with dichloromethane (15 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude material to yield the chlorinated product.
Reaction Pathways and Logical Flow
The distinct reaction pathways for N-aminophthalimides and phthalazine-1,4-diones when subjected to the Vilsmeier reagent are illustrated below.
Caption: Divergent reaction pathways of isomeric compounds with the Vilsmeier reagent.
The experimental workflow for differentiating between the two isomers can be visualized as follows:
Caption: Workflow for the structural identification of isomers using the Vilsmeier reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
A Researcher's Guide to Predicting Phthalazine's Spectroscopic Properties with DFT Calculations
For researchers, scientists, and professionals in drug development, accurately predicting the spectroscopic properties of heterocyclic compounds like phthalazine is crucial for structural elucidation and understanding molecular behavior. This guide provides a detailed comparison of experimental spectroscopic data for phthalazine with theoretical predictions obtained from Density Functional Theory (TDF) calculations, offering a valuable resource for computational and medicinal chemists.
This guide summarizes key quantitative data, outlines detailed experimental and computational protocols, and provides a visual workflow to bridge the gap between theoretical calculations and experimental observations. The presented data highlights the power of DFT in providing reliable predictions of UV-Vis, FT-IR, FT-Raman, and NMR spectra, thereby accelerating research and development processes.
Comparative Analysis of Spectroscopic Data
The following tables present a side-by-side comparison of experimentally measured spectroscopic data for phthalazine and the corresponding values calculated using DFT methods. This allows for a direct assessment of the accuracy of the theoretical models.
UV-Vis Absorption Spectrum
The electronic absorption spectrum of phthalazine, calculated using Time-Dependent DFT (TD-DFT), shows good agreement with experimental findings, particularly in predicting the primary absorption bands.
Table 1: Comparison of Experimental and Calculated UV-Vis Spectral Data for Phthalazine
| Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/B3LYP) | Oscillator Strength (f) | Transition |
| 259 | 257.83 | 0.045 | n -> π |
| 310 | 308.56 | 0.087 | π -> π |
Note: Experimental data recorded in chloroform solution.[1]
Vibrational Spectra (FT-IR and FT-Raman)
DFT calculations, particularly with the B3LYP functional and the 6-311++G(d,p) basis set, have proven effective in reproducing the vibrational spectra of phthalazine. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies for Phthalazine (cm⁻¹)
| Experimental FT-IR | Calculated FT-IR (B3LYP/6-311++G(d,p), Scaled) | Experimental FT-Raman | Calculated FT-Raman (B3LYP/6-311++G(d,p), Scaled) | Vibrational Assignment |
| 3060 | 3063 | 3062 | 3065 | C-H Stretching |
| 1630 | 1632 | 1631 | 1634 | C=C Stretching |
| 1580 | 1583 | 1582 | 1585 | C=N Stretching |
| 1495 | 1498 | 1496 | 1499 | Ring Stretching |
| 1095 | 1098 | - | - | N-N Stretching |
| 953 | 955 | 946 | 948 | C-N in-plane bending |
| 760 | 763 | 761 | 764 | C-H Out-of-plane Bending |
Note: Calculated frequencies were scaled by a factor of 0.98.[1]
NMR Spectra (¹H and ¹³C)
The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a powerful tool for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. The calculated values for phthalazine show a strong correlation with the experimental data.
Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Phthalazine
| Atom | Experimental ¹H | Calculated ¹H (GIAO/B3LYP) | Atom | Experimental ¹³C | Calculated ¹³C (GIAO/B3LYP) |
| H1/H4 | 9.52 | 9.48 | C1/C4 | 151.8 | 152.1 |
| H5/H8 | 7.95 | 7.91 | C5/C8 | 127.3 | 127.6 |
| H6/H7 | 7.88 | 7.85 | C6/C7 | 133.5 | 133.8 |
| - | - | - | C9/C10 | 128.9 | 129.2 |
Note: Experimental data recorded in CDCl₃.[1][2][3]
Methodologies
To ensure the reproducibility and accuracy of the findings, detailed experimental and computational protocols are provided below.
Experimental Protocols
-
UV-Vis Spectroscopy : The ultraviolet-visible absorption spectrum of phthalazine was recorded in a chloroform solution over a range of 200-400 nm using a SHIMADZU UV-1601 PC or a similar series spectrometer.[1]
-
FT-IR and FT-Raman Spectroscopy : The FT-IR spectrum was obtained using a spectrometer with the sample prepared as a KBr pellet. The FT-Raman spectrum was also recorded, providing complementary vibrational information.[1]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature, with the phthalazine sample dissolved in deuterated chloroform (CDCl₃).[1]
Computational Protocols
-
Geometry Optimization and Vibrational Frequencies : The molecular geometry of phthalazine was optimized using the Gaussian 09 software package. The calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies were also calculated at the same level of theory. A uniform scaling factor of 0.98 was applied to the calculated harmonic vibrational frequencies to better match the experimental data.[1]
-
UV-Vis Spectra Calculation : The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) as implemented in Gaussian 09. This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.[1]
-
NMR Chemical Shift Calculation : The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This approach is widely used for accurate prediction of NMR parameters.[1]
Workflow for DFT-Based Spectroscopic Prediction
The following diagram illustrates the logical workflow for predicting the spectroscopic properties of phthalazines using DFT and comparing the results with experimental data.
Caption: Workflow for predicting and validating spectroscopic properties of phthalazine.
References
Navigating the Amination of Phthalazines: A Comparative Guide to Palladium Catalysts
For researchers, scientists, and professionals in drug development, the efficient synthesis of aminated phthalazine derivatives is a critical step in the discovery of novel therapeutics. The Buchwald-Hartwig amination stands as a cornerstone reaction for this transformation, with the choice of palladium catalyst being paramount to its success. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to inform the selection of the optimal catalytic system for phthalazine amination.
The palladium-catalyzed amination of phthalazines, a class of nitrogen-containing heterocyclic compounds, is a powerful tool for the construction of carbon-nitrogen bonds, enabling the synthesis of a diverse array of potentially bioactive molecules. The efficacy of this transformation is highly dependent on the specific palladium catalyst and ligand employed, which influence reaction yields, substrate scope, and reaction conditions. This comparison focuses on commonly used palladium precursors and phosphine ligands, providing a data-driven overview of their performance in phthalazine amination and related systems.
Comparative Efficacy of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the amination of chloro- and dichlorophthalazines, as well as structurally related nitrogen-containing heterocycles. While direct head-to-head comparative studies on phthalazine are limited, the data from analogous systems provides valuable insights into catalyst efficacy.
| Entry | Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Dichlorophthalazine | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 85 | [1] |
| 2 | 1,4-Dichlorophthalazine | Aniline | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 | [1] |
| 3 | 1-Chlorophthalazine | Benzylamine | Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | 16 | 88 | [2] |
| 4 | 2,8-Dichloroquinoline | Adamantan-1-amine | Pd(dba)₂ | BINAP | t-BuONa | Dioxane | Reflux | 6-15 | 64 | [3] |
| 5 | 4,8-Dichloroquinoline | Adamantan-1-amine | Pd(dba)₂ | DavePhos | t-BuONa | Dioxane | Reflux | 6-15 | 77 | [3] |
| 6 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 6 | 94 | [4] |
Note: Data for entries 4 and 5 are for dichloroquinolines, which serve as a relevant proxy for dichlorophthalazines due to the presence of a nitrogen-containing aromatic core. Entry 6 provides a benchmark for a standard Buchwald-Hartwig amination.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the palladium-catalyzed amination of phthalazine derivatives.
General Procedure for the Amination of 1,4-Dichlorophthalazine
This protocol is a general method for the mono-amination of 1,4-dichlorophthalazine.[5]
Materials:
-
1,4-Dichlorophthalazine
-
Amine (e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1,4-dichlorophthalazine (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precursor (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Add the base (1.4-2.0 equiv.) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 6-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated phthalazine.
Visualizing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The following diagrams illustrate the key steps involved in the palladium-catalyzed amination of a chlorophthalazine.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of chlorophthalazine.
The selection of a suitable ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination.
Caption: Evolution of phosphine ligands for palladium-catalyzed amination.
References
Safety Operating Guide
Proper Disposal of 4-Chlorophthalazin-1-amine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Chlorophthalazin-1-amine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to its chemical nature, this compound must be treated as hazardous waste and handled with stringent protocols. Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. An eye wash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats, contaminated gloves), must be classified as "halogenated organic waste."[1][2]
-
This waste must be segregated from non-halogenated organic waste and all other waste streams to prevent incompatible chemical reactions and to facilitate proper disposal by licensed facilities.[1][3]
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, properly labeled, and chemically compatible waste container.
-
The container should be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings.
-
Ensure the container is kept securely sealed when not in use to prevent the release of vapors.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, and incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Final Disposal Procedure:
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.
-
The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Never attempt to treat or neutralize this chemical waste in the laboratory without specific, validated protocols and appropriate safety measures in place.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat |
| Handling Location | Certified Chemical Fume Hood |
| Prohibited Disposal | Drain disposal, mixing with general trash |
| Waste Segregation | Separate from non-halogenated and other waste streams[1][3] |
| Container Labeling | "Hazardous Waste," "this compound" |
| Recommended Disposal | Incineration by a licensed hazardous waste disposal facility |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
